Bis(4-bromophenyl) sulphide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(4-bromophenyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPVCAXOQZIJGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871019 | |
| Record name | Bis(4-bromophenyl) sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3393-78-0 | |
| Record name | 1,1′-Thiobis[4-bromobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3393-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfide, bis(p-bromophenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-bromophenyl) sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-bromophenyl) sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Bis(4-bromophenyl) sulphide from Diphenyl Sulfoxide
This document provides a comprehensive overview of the chemical synthesis of bis(4-bromophenyl) sulphide, with a primary focus on the direct conversion from diphenyl sulfoxide. This guide is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols, quantitative data, and a clear visualization of the synthetic pathway.
Introduction
This compound is a diaryl sulfide compound characterized by two 4-bromophenyl groups attached to a sulfur atom. This and similar halogenated diaryl sulfides are valuable intermediates in organic synthesis, often serving as precursors for more complex molecules in materials science and pharmaceutical development. The synthesis route starting from diphenyl sulfoxide is a notable transformation as it involves both electrophilic aromatic substitution (bromination) and reduction of the sulfoxide group in a single process.
Primary Synthetic Route: Direct Conversion of Diphenyl Sulfoxide
The most direct method for synthesizing this compound from diphenyl sulfoxide involves a reaction with bromine in a heated solution of aqueous acetic acid. This process concurrently achieves both the bromination of the aromatic rings at the para positions and the reduction of the sulfoxide to a sulfide.
The overall transformation can be visualized as a one-pot reaction where diphenyl sulfoxide is converted to the target product, this compound.
The following protocol is based on the procedure described by Tagaki et al.[1][2].
-
Reaction Setup: In a suitable reaction vessel, dissolve diphenyl sulfoxide in a mixture of glacial acetic acid and water.
-
Reagent Addition: Add a one-mole equivalent of bromine to the solution.
-
Reaction Conditions: Heat the reaction mixture to approximately 100°C.
-
Reaction Time: Maintain the temperature and stir the mixture for a sufficient duration to ensure the reaction goes to completion (e.g., several hours). The progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture and quench with water. The crude product, this compound, will precipitate.
-
Purification: Collect the solid product by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel using a non-polar eluent system (e.g., a mixture of n-hexane and benzene)[1].
The reaction has been reported to proceed with high efficiency, converting nearly all of the starting material into the desired product.
| Parameter | Value | Reference |
| Starting Material | Diphenyl Sulfoxide | [1] |
| Product | Bis(p-bromophenyl) sulfide | [1] |
| Reagents | Bromine (1 mole eq.), Acetic Acid, Water | [1][3] |
| Temperature | ~100°C | [1][3] |
| Conversion | Quantitative | [1] |
Alternative Synthetic Considerations
While the direct conversion is highly efficient, it is useful to understand related transformations. For instance, the synthesis of bis(4-bromophenyl) sulfoxide can be achieved through the oxidation of this compound[4]. A variety of reducing agents are known to convert sulfoxides to sulfides, such as bis(catecholato)diboron (B2cat2), which offers high chemoselectivity and tolerance for various functional groups[5]. However, for the specific conversion from diphenyl sulfoxide to this compound, the direct method described above is the most atom-economical and straightforward approach.
Conclusion
The synthesis of this compound from diphenyl sulfoxide is effectively achieved through a one-pot reaction with bromine in aqueous acetic acid at an elevated temperature[1][3]. This method is advantageous due to its high conversion rate and operational simplicity. The provided protocol and data serve as a valuable resource for chemists requiring this specific diaryl sulfide for further synthetic applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. (PDF) The Reaction of Diphenyl Sulfoxide With Bromine in [research.amanote.com]
- 3. EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone - Google Patents [patents.google.com]
- 4. Bis(4-bromophenyl) sulfoxide synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Bis(4-bromophenyl) sulphide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the experimental procedure for the synthesis of Bis(4-bromophenyl) sulphide, a key intermediate in the development of various organic compounds. The following sections detail the synthetic pathway, experimental protocols, and characterization data for this compound.
Synthetic Pathway
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of a 4-halosubstituted benzene with a sulfur source. One practical approach utilizes 1-bromo-4-chlorobenzene and sodium sulfide nonahydrate in a polar aprotic solvent.
The proposed reaction mechanism involves the nucleophilic attack of the hydrosulfide ion (HS⁻), generated in situ from sodium sulfide, on the electron-deficient carbon atom of 1-bromo-4-chlorobenzene. The reaction is facilitated by the use of a high-boiling point solvent and elevated temperatures.
Below is a logical workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
1-bromo-4-chlorobenzene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
N-methyl-2-pyrrolidone (NMP)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
A mixture of 1-bromo-4-chlorobenzene (e.g., 1.0 eq), sodium sulfide nonahydrate (e.g., 0.6 eq), and N-methyl-2-pyrrolidone (NMP) as the solvent is prepared in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.
-
The reaction mixture is heated to a temperature of 180-200°C with constant stirring.
-
The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The crude product is precipitated by the addition of water to the reaction mixture.
-
The precipitate is collected by filtration and washed thoroughly with water and then with methanol to remove unreacted starting materials and inorganic byproducts.
-
The crude product is then purified by recrystallization from a suitable solvent, such as toluene or ethanol, to yield pure this compound.
-
The purified product is dried under vacuum.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1-bromo-4-chlorobenzene | 1.0 equivalent |
| Sodium sulfide nonahydrate | 0.6 equivalents |
| Reaction Conditions | |
| Solvent | N-methyl-2-pyrrolidone (NMP) |
| Temperature | 180-200°C |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₁₂H₈Br₂S |
| Molecular Weight | 344.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 110-112°C |
| Yield | |
| Typical Yield | 80-90% |
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic signals for the aromatic carbons, including the carbon atom attached to the sulfur atom and the carbon atoms attached to the bromine atoms.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the C-S stretching vibration and the aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will exhibit the molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern due to the presence of two bromine atoms.
1H NMR Characterization of Bis(4-bromophenyl) sulphide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) characterization of Bis(4-bromophenyl) sulphide. The document details the expected 1H NMR spectral data, a complete experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure and its corresponding NMR signals. This guide is intended to assist researchers in the unequivocal identification and characterization of this compound, which is a common building block in organic synthesis and drug discovery.
1H NMR Spectral Data Summary
The 1H NMR spectrum of this compound is characterized by its simplicity, arising from the molecule's symmetry. The two phenyl rings are chemically equivalent, as are the protons on each ring relative to their counterparts on the other ring. This results in a spectrum displaying two distinct signals, both of which are doublets due to ortho-coupling.
The quantitative 1H NMR data for this compound, acquired in deuterated chloroform (CDCl3) at 400 MHz, is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.47 | Doublet (d) | 8.6 | 4H | Ha |
| 7.21 | Doublet (d) | 8.6 | 4H | Hb |
Experimental Protocol
The following protocol outlines the methodology for the acquisition of a high-resolution 1H NMR spectrum of this compound.
2.1 Materials and Equipment
-
This compound (solid)
-
Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
2.2 Sample Preparation
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS as an internal standard to the vial.
-
Securely cap the vial and vortex the mixture until the solid is completely dissolved. The solution should be clear and free of any particulate matter.
-
Using a pipette, carefully transfer the solution into a 5 mm NMR tube.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
2.3 NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and desired resolution.
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl3
-
Number of Scans (NS): 16
-
Acquisition Time (AQ): 4.096 s
-
Relaxation Delay (D1): 1.0 s
-
Pulse Width (P1): 9.0 µs
-
Spectral Width (SW): 20 ppm
-
Temperature: 298 K
2.4 Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound.
Visualization of 1H NMR Signaling
The following diagram illustrates the structure of this compound and the relationship between the chemically distinct protons and their corresponding signals in the 1H NMR spectrum.
A Technical Guide to the 13C NMR Spectral Analysis of Bis(4-bromophenyl) sulphide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral analysis of Bis(4-bromophenyl) sulphide. Due to the absence of a publicly available, fully assigned experimental spectrum for this specific compound, this document presents predicted 13C NMR chemical shifts based on established substituent effects and data from analogous structures. It also outlines a detailed experimental protocol for acquiring a 13C NMR spectrum of this and similar aromatic sulphide compounds.
Introduction to 13C NMR Spectroscopy of Aromatic Sulphides
13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of a molecule.[1][2] For symmetrical molecules like this compound, the number of unique carbon signals in the spectrum reveals the molecular symmetry. The chemical shift of each carbon atom is influenced by its local electronic environment, including the effects of electronegative atoms and aromatic ring currents.[2][3] In this compound, the sulphur atom and the bromine atoms are key substituents that dictate the chemical shifts of the aromatic carbons.
Predicted 13C NMR Spectral Data
The predicted 13C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on the known effects of sulphur and bromine substituents on a benzene ring. The bromine atom is known to have a "heavy atom effect," which can cause an upfield shift for the ipso-carbon (the carbon directly attached to the bromine).[4] The sulphur atom, acting as a substituent, will also influence the chemical shifts of the aromatic carbons.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) in ppm (in CDCl3) | Rationale |
| C1 (C-S) | 135-140 | The carbon atom directly attached to the sulphur is expected to be deshielded. |
| C2/C6 (C-H) | 132-135 | These carbons are ortho to the sulphur and meta to the bromine, leading to a downfield shift. |
| C3/C5 (C-H) | 128-132 | These carbons are meta to the sulphur and ortho to the bromine. |
| C4 (C-Br) | 120-125 | The ipso-carbon attached to the bromine is expected to be shielded due to the heavy atom effect.[4] |
Note: These are predicted values and may differ from experimental results.
Below is a diagram illustrating the chemical structure of this compound with the carbon atoms labeled for reference.
Caption: Chemical structure of this compound with labeled carbon atoms.
Experimental Protocol for 13C NMR Spectroscopy
This section details a general procedure for acquiring a high-quality 13C NMR spectrum of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-50 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5] Modern spectrometers often use the residual solvent peak as a secondary reference.[6] For CDCl3, the residual CHCl3 peak appears at 77.16 ppm in the 13C NMR spectrum.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard proton-decoupled 13C NMR experiment.[7] These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | ≥ 100 MHz for 13C | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Program | Standard 1D 13C with proton decoupling | To obtain a spectrum with single lines for each unique carbon. |
| Acquisition Time (at) | 1-2 seconds | The duration for which the signal is detected. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for the relaxation of carbon nuclei between pulses, crucial for quantitative analysis if needed. |
| Number of Scans (ns) | 128 to 1024 (or more) | Due to the low natural abundance of 13C (1.1%), multiple scans are required to achieve an adequate signal-to-noise ratio. |
| Spectral Width (sw) | 0 - 220 ppm | To cover the typical range of chemical shifts for organic molecules.[1] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Peak Picking: The chemical shifts of all significant peaks are identified and tabulated.
Logical Workflow for 13C NMR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the 13C NMR spectrum.
Caption: Workflow for 13C NMR spectral analysis.
Conclusion
References
Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Bis(4-bromophenyl) sulphide
For Immediate Release
[CITY, STATE] – In the intricate world of analytical chemistry, understanding the behavior of molecules under mass spectrometry is paramount for structural elucidation and identification. This technical guide delves into the mass spectrometry fragmentation of Bis(4-bromophenyl) sulphide, a diaryl sulphide of interest to researchers in materials science and drug development. While a publicly available, detailed mass spectrum with quantitative fragment abundances remains elusive in major databases, this paper constructs a predictive fragmentation pathway based on established principles of mass spectrometry and analysis of analogous compounds.
Core Concepts in Fragmentation
Electron Ionization (EI) mass spectrometry typically involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙). This ion is often unstable and undergoes a series of fragmentation events, breaking down into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint, offering clues to the original structure.
For this compound, the molecular ion is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately equal abundance). This would result in a triplet of peaks for the molecular ion (M⁺˙, [M+2]⁺˙, [M+4]⁺˙) and any bromine-containing fragments.
Predicted Fragmentation Pathways
The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the stability of the resulting ions and neutral losses. The sulphur atom and the aromatic rings are the primary sites for charge localization and bond cleavage.
A proposed fragmentation scheme is as follows:
-
Initial Ionization : Formation of the molecular ion, C₁₂H₈Br₂S⁺˙.
-
C-S Bond Cleavage : The weakest bonds in the molecular ion are the carbon-sulfur bonds. Cleavage of one of these bonds can lead to the formation of a bromophenylthioyl cation ([BrC₆H₄S]⁺) or a bromophenyl cation ([BrC₆H₄]⁺) with the corresponding radical loss.
-
Loss of Sulphur : Expulsion of a neutral sulphur atom from the molecular ion could lead to the formation of a dibromobiphenyl cation ([C₁₂H₈Br₂]⁺˙).
-
Loss of Bromine : Cleavage of a carbon-bromine bond could result in the loss of a bromine radical (Br˙), forming a [M-Br]⁺ ion.
-
Aromatic Ring Fragmentation : At higher energies, the aromatic rings themselves can fragment, leading to the loss of smaller neutral species like acetylene (C₂H₂) or hydrogen cyanide (HCN) if rearranged, though this is less common for stable aromatic systems.
Data Presentation
Due to the absence of publicly available quantitative data, the following table is presented as a template for researchers who acquire a mass spectrum of this compound. The predicted major fragments are listed, but their relative abundances are unknown.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |
| 342/344/346 | Molecular Ion | [C₁₂H₈Br₂S]⁺˙ | Isotopic triplet due to two Br atoms. |
| 263/265 | [M - Br]⁺ | [C₁₂H₈BrS]⁺ | Loss of a bromine radical. |
| 187/189 | Bromophenylthioyl cation | [C₆H₄BrS]⁺ | Cleavage of a C-S bond. |
| 156/158 | Bromophenyl cation | [C₆H₄Br]⁺ | Cleavage of a C-S bond and loss of S. |
| 108 | Phenylthioyl cation | [C₆H₄S]⁺ | Loss of both bromine atoms. |
| 76 | Benzene cation | [C₆H₄]⁺ | Fragmentation of the bromophenyl group. |
Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³²S). The presence of ⁸¹Br will result in corresponding peaks at m/z + 2.
Experimental Protocols
A standard protocol for obtaining the mass spectrum of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-500.
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS.
Visualization of Fragmentation Pathways
The logical flow of the predicted fragmentation cascade can be visualized using a directed graph. This diagram illustrates the primary fragmentation steps from the molecular ion.
Caption: Predicted EI fragmentation of this compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted pathways and to populate the data table with accurate relative abundances. The protocols and visualizations presented herein offer a robust framework for researchers undertaking such an analysis.
Unraveling the Crystalline Architecture of Bis(4-bromophenyl) Sulphide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the crystal structure determination of Bis(4-bromophenyl) sulphide, a molecule of interest in various chemical and pharmaceutical research fields. A comprehensive search of crystallographic databases, however, reveals a critical distinction: while extensive data is available for the closely related Bis(4-bromophenyl) disulfide, the crystal structure of this compound (monosulfide) has not been publicly reported. This guide will therefore present the available crystallographic data for Bis(4-bromophenyl) disulfide as a valuable comparative reference, alongside a discussion of the monosulfide's known properties and the general experimental workflows for crystal structure determination.
Compound Identification and Properties
A key point of clarification is the distinction between the sulphide and disulfide forms of Bis(4-bromophenyl).
-
This compound: Contains a single sulfur atom bridging the two phenyl rings.
-
Bis(4-bromophenyl) disulfide: Features a disulfide bond (S-S) connecting the two phenyl moieties.
-
Molecular Formula: C₁₂H₈Br₂S₂
-
CAS Number: 5335-84-2
-
Crystal Structure of Bis(4-bromophenyl) Disulfide
The following crystallographic data has been reported for Bis(4-bromophenyl) disulfide. This information provides insight into the molecular packing and conformation of a closely related structure.
Crystallographic Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Ccc2 |
| Unit Cell Dimensions | |
| a (Å) | 7.7242 |
| b (Å) | 28.033 |
| c (Å) | 5.9565 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1289.4 |
| Z | 4 |
| Temperature (K) | Not reported |
| Radiation type | Not reported |
| Wavelength (Å) | Not reported |
Data obtained from the Crystallography Open Database (COD) entry 4518724.
Experimental Protocols
While a specific protocol for the single-crystal growth of this compound is not available due to the absence of its crystal structure in public databases, a general workflow for such a determination can be outlined. This process is broadly applicable to small organic molecules.
Synthesis and Crystallization
The synthesis of diaryl sulfides can often be achieved through cross-coupling reactions. For crystallization, a common technique is slow evaporation from a suitable solvent.
General Procedure:
-
Synthesis: A plausible synthetic route to this compound would involve the reaction of 4-bromothiophenol with 1-bromo-4-iodobenzene under appropriate catalytic conditions.
-
Purification: The crude product would be purified using techniques such as column chromatography to achieve high purity, which is crucial for successful crystallization.
-
Crystallization: Single crystals suitable for X-ray diffraction can be grown by dissolving the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) and allowing the solvent to evaporate slowly at a constant temperature.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to obtain the final, accurate crystal structure.
Visualizations
The following diagrams illustrate the general workflow for crystal structure determination and the molecular structures of both the sulphide and disulfide.
Caption: Experimental workflow for crystal structure determination.
Caption: 2D structures of the sulphide and disulfide.
Conclusion
While the crystal structure of this compound remains to be determined and reported in publicly accessible databases, the detailed crystallographic information for the closely related Bis(4-bromophenyl) disulfide provides a valuable point of reference for researchers in the field. The general experimental protocols outlined in this guide are fundamental to the process of crystal structure determination and can be applied to a wide range of small molecules. The elucidation of the crystal structure of the monosulfide would be a valuable addition to the scientific literature, allowing for a direct comparison of the conformational and packing differences between these two related sulfur-containing aromatic compounds.
References
An In-depth Technical Guide to the Solubility of Bis(4-bromophenyl) sulphide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of bis(4-bromophenyl) sulphide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for the experimental determination of this property. Included are the known physical characteristics of the compound, a detailed, best-practice experimental protocol for determining solubility, and a visual representation of the experimental workflow.
Compound Overview: this compound
This compound, also known as 4,4'-dibromodiphenyl sulfide, is an organosulfur compound with the chemical formula (BrC₆H₄)₂S. Its physical and chemical properties are crucial for its application in various fields, including as an intermediate in organic synthesis. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 3393-78-0 |
| Molecular Formula | C₁₂H₈Br₂S |
| Molecular Weight | 344.06 g/mol |
| Appearance | White to almost white powder/crystal |
| Melting Point | 113-117 °C |
| Purity | >98.0% (GC) |
Solubility Profile
To address this gap, this guide provides a detailed experimental protocol for researchers to determine the solubility of this compound in solvents of interest. The following table (Table 2) is provided as a template for recording experimentally determined solubility data.
Table 2: Experimentally Determined Solubility of this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| e.g., Acetone | 25 | Data not available | Data not available |
| e.g., Chloroform | 25 | Data not available | Data not available |
| e.g., Dichloromethane | 25 | Data not available | Data not available |
| e.g., Ethanol | 25 | Data not available | Data not available |
| e.g., Ethyl Acetate | 25 | Data not available | Data not available |
| e.g., Hexane | 25 | Data not available | Data not available |
| e.g., Methanol | 25 | Data not available | Data not available |
| e.g., Toluene | 25 | Data not available | Data not available |
| e.g., Tetrahydrofuran | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following protocol details a reliable and widely used method for determining the thermodynamic solubility of a solid compound in an organic solvent: the isothermal saturation method followed by gravimetric analysis .[3][4][5][6][7]
3.1. Principle
An excess amount of the solid solute (this compound) is equilibrated with the solvent at a constant temperature. Once equilibrium is reached, the saturated solution is carefully separated from the undissolved solid. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
3.2. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath with temperature control
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance (accurate to at least 0.1 mg)
-
Drying oven
-
Desiccator
3.3. Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette or syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter that is also at the experimental temperature.
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution to a pre-weighed, clean, and dry container (e.g., a glass petri dish or beaker).
-
Record the exact mass of the container with the solution.
-
Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent in a well-ventilated oven or a vacuum oven is recommended).
-
Once all the solvent has evaporated, transfer the container to a desiccator to cool to room temperature.
-
Weigh the container with the dried solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation:
-
Mass of solute = (Mass of container + dried solute) - (Mass of empty container)
-
Mass of solvent = (Mass of container + solution) - (Mass of container + dried solute)
-
Solubility can then be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This guide provides the necessary tools for researchers to accurately determine the solubility of this compound in various organic solvents, thereby facilitating its effective use in research and development.
References
An In-depth Technical Guide to the Thermogravimetric Analysis of Bis(4-bromophenyl) sulphide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability and composition of materials. In the context of pharmaceutical and materials science, TGA provides critical data on decomposition temperatures, residual mass, and the kinetics of thermal degradation. For a compound such as Bis(4-bromophenyl) sulphide, TGA can elucidate its thermal stability, which is vital for understanding its potential applications and limitations in various formulations and processes.
Hypothetical Thermogravimetric Analysis of this compound
While specific experimental data is unavailable, a hypothetical TGA profile for this compound can be projected based on its molecular structure. The compound consists of two bromophenyl rings linked by a sulfide bridge. The thermal stability will be influenced by the strength of the C-S and C-Br bonds, as well as the stability of the aromatic rings. Decomposition would likely proceed through the cleavage of these bonds, potentially releasing brominated and sulfur-containing volatile products.
The following table summarizes hypothetical quantitative data from a TGA experiment on this compound. These values are for illustrative purposes to demonstrate the typical data generated from a TGA experiment.
| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |
| Onset Decomposition Temperature (T_onset) | 320 °C | 310 °C |
| Peak Decomposition Temperature (T_peak) | 350 °C | 340 °C |
| Temperature at 50% Mass Loss (T_50%) | 365 °C | 355 °C |
| Residual Mass at 600 °C | 15% | 5% |
Note: The lower decomposition temperatures and residual mass in an air atmosphere are anticipated due to oxidative degradation processes.
Generalized Experimental Protocol for TGA
This section details a generalized methodology for conducting a thermogravimetric analysis of a solid organic compound like this compound.
-
Thermogravimetric Analyzer: A calibrated TGA instrument equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Sample Pans: Alumina or platinum crucibles.
-
Sample: High-purity this compound powder.
-
Purge Gas: High-purity nitrogen (for inert atmosphere) and dry air (for oxidative atmosphere).
-
Instrument Preparation: The TGA instrument is turned on and allowed to stabilize. The balance is tared to zero.
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a tared TGA crucible.
-
Loading the Sample: The crucible containing the sample is placed onto the TGA balance mechanism within the furnace.
-
Setting Experimental Parameters: The desired experimental parameters are programmed into the instrument's software. A typical temperature program involves an initial isothermal period at a low temperature (e.g., 30 °C) to stabilize the sample weight, followed by a linear heating ramp to a final temperature (e.g., 600 °C). The heating rate is typically set between 10-20 °C/min. The purge gas (nitrogen or air) is set to a constant flow rate (e.g., 50 mL/min).
-
Running the Experiment: The experiment is initiated. The instrument continuously records the sample mass as a function of temperature.
-
Data Analysis: Upon completion of the experiment, the resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and peak decomposition temperatures, and the percentage of residual mass. The derivative of the TGA curve (DTG curve) is often used to identify the temperature of the maximum rate of mass loss.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a thermogravimetric analysis experiment.
Caption: General workflow for a thermogravimetric analysis experiment.
Logical Relationships in Thermal Decomposition
The thermal decomposition of this compound is expected to involve a series of chemical reactions. The following diagram illustrates a simplified logical relationship of the potential decomposition process.
Caption: Simplified logical pathway for thermal decomposition.
Bis(4-bromophenyl) sulphide melting point and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and analysis of bis(4-bromophenyl) sulfide. The information is intended to support research and development activities where this compound may be used as a chemical intermediate or for other scientific applications.
Compound Identification and Physical Properties
Bis(4-bromophenyl) sulfide is an aromatic sulfide with the chemical formula C₁₂H₈Br₂S. It is important to distinguish this compound from its oxidized analogues, bis(4-bromophenyl) disulfide (C₁₂H₈Br₂S₂) and bis(4-bromophenyl) sulfone (C₁₂H₈Br₂O₂S), as their physical and chemical properties differ significantly.
The key physical and chemical properties of bis(4-bromophenyl) sulfide are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | bis(4-bromophenyl) sulfide | |
| Synonyms | 4,4'-Dibromodiphenyl sulfide, Thiobis(4-bromobenzene) | |
| CAS Number | 3393-78-0 | |
| Molecular Formula | C₁₂H₈Br₂S | |
| Molecular Weight | 344.06 g/mol | |
| Melting Point | 113.0 - 117.0 °C | |
| Boiling Point | 210 °C at 3 mmHg | |
| Appearance | White to almost white powder/crystal | |
| Purity | >98.0% (by GC) |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of bis(4-bromophenyl) sulfide are provided below. These protocols are representative of standard laboratory practices.
Synthesis of Bis(4-bromophenyl) sulfide
The synthesis of symmetrical diaryl sulfides such as bis(4-bromophenyl) sulfide can be achieved through several methods, including palladium-catalyzed C-S coupling reactions. The following is a representative protocol.[1]
Reaction: 2 eq. 4-Bromoiodobenzene + Na₂S₂O₃ --(Pd@COF-TB, DIPEA, DMF, 120 °C)--> Bis(4-bromophenyl) sulfide
Materials:
-
4-Bromoiodobenzene
-
Sodium thiosulfate (Na₂S₂O₃)
-
Pd@COF-TB (palladium nanocatalyst supported on a covalent organic framework)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous NaCl solution
-
Anhydrous sodium sulfate
-
Schlenk tube
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a Schlenk tube, add 4-bromoiodobenzene (2.0 mmol), sodium thiosulfate (4.0 mmol), Pd@COF-TB catalyst (40 mg), and DIPEA (4.0 mmol).
-
Add anhydrous DMF (6.0 mL) to the Schlenk tube under a nitrogen atmosphere.
-
Stir the reaction mixture at 120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding water (6 mL).
-
Extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic extracts and wash with saturated aqueous NaCl solution (3 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Recrystallization
To obtain high-purity bis(4-bromophenyl) sulfide, the crude product from the synthesis can be purified by recrystallization.
Materials:
-
Crude bis(4-bromophenyl) sulfide
-
A suitable solvent or solvent system (e.g., ethanol, or a mixture like hexane/dichloromethane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystal formation should occur as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of the solvent.
Melting Point Determination
The melting point is a crucial physical property for confirming the identity and purity of the synthesized compound. The capillary method is a standard technique for this determination.
Materials:
-
Purified bis(4-bromophenyl) sulfide
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Ensure the purified sample is completely dry and finely powdered.
-
Load a small amount of the sample into a capillary tube by tapping the open end into the powder. The packed sample height should be 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a moderate rate until the temperature is about 15-20 °C below the expected melting point (113-117 °C).
-
Reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the sample. A narrow range (e.g., 0.5-1.5 °C) is indicative of high purity.
Biological Activity and Signaling Pathways
As of the current literature, bis(4-bromophenyl) sulfide is primarily utilized as a chemical intermediate in organic synthesis. There is no significant evidence to suggest its direct involvement in specific biological signaling pathways or notable biological activity. Its structural analogues, particularly those with sulfone or hydroxyl moieties, have been investigated for various biological properties. However, for bis(4-bromophenyl) sulfide itself, the primary area of interest for researchers, particularly in drug development, lies in its utility as a building block for more complex molecules.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Synthesis workflow for bis(4-bromophenyl) sulfide.
Caption: Purification by recrystallization workflow.
Caption: Workflow for melting point determination.
References
Reactivity of the Sulfide Bridge in Bis(4-bromophenyl) sulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-bromophenyl) sulfide is a diaryl sulfide that serves as a versatile intermediate in organic synthesis and materials science. The reactivity of its central sulfide bridge is of significant interest, allowing for the targeted synthesis of various derivatives, including sulfoxides and sulfones, which are important pharmacophores and building blocks. This technical guide provides a comprehensive overview of the key reactions involving the sulfide linkage of bis(4-bromophenyl) sulfide, including detailed experimental protocols, quantitative data, and workflow visualizations.
Core Reactivities of the Sulfide Bridge
The sulfur atom in bis(4-bromophenyl) sulfide possesses lone pairs of electrons, making it susceptible to a range of chemical transformations. The primary reactivities of the sulfide bridge can be categorized as follows:
-
Oxidation: The most common reaction, where the sulfide is oxidized to form a sulfoxide and subsequently a sulfone. This transformation significantly alters the electronic and steric properties of the molecule.
-
Reduction: The reverse of oxidation, where the corresponding sulfoxide can be reduced back to the sulfide.
-
C-S Bond Cleavage: Under specific conditions, the carbon-sulfur bonds can be cleaved, offering pathways to form new C-C or C-heteroatom bonds.
-
Coordination to Metals: The sulfur atom can act as a ligand, coordinating to transition metals to form various metal complexes.
Oxidation of Bis(4-bromophenyl) sulfide
The oxidation of bis(4-bromophenyl) sulfide proceeds in a stepwise manner, first to bis(4-bromophenyl) sulfoxide and then to bis(4-bromophenyl) sulfone. The choice of oxidant and reaction conditions determines the final product.
Experimental Protocols
1. Oxidation to Bis(4-bromophenyl) sulfoxide
A general and efficient method for the selective oxidation of sulfides to sulfoxides involves the use of hydrogen peroxide as the oxidant.
-
Procedure: In a dried reaction vessel, bis(4-bromophenyl) sulfide (0.25 mmol) is dissolved in methanol (2.0 mL). A catalytic amount of an appropriate catalyst, such as a perylene diimide (PDI) derivative (0.5 mol%), is added. The reaction vessel is then fitted with a balloon containing oxygen and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC)[1].
2. Oxidation to Bis(4-bromophenyl) sulfone
The complete oxidation to the sulfone can be achieved using stronger oxidizing agents or more forcing conditions. A common method involves the use of hydrogen peroxide in the presence of an acid catalyst.
-
Procedure: Diphenyl sulfoxide (0.138 mol) is mixed with glacial acetic acid (300 ml) and water (20 ml). Bromine (0.138 mol) is added dropwise over 15 minutes. The mixture is heated to 90°C and stirred for 3 hours, which forms bis(4-bromophenyl) sulfide in situ. Subsequently, a 30% hydrogen peroxide solution (50 ml) is added dropwise over 30 minutes. The reaction is stirred for an additional 2 hours. After cooling, the mixture is diluted with water (500 ml), and the crude product is filtered, washed with water, and dried to yield bis(4-bromophenyl) sulfone[2].
Quantitative Data for Oxidation Reactions
| Reactant | Product | Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Diphenyl sulfoxide (forms Bis(4-bromophenyl) sulfide in situ) | Bis(4-bromophenyl) sulfone | 30% Hydrogen Peroxide | Glacial Acetic Acid, Water | 90 | 5 | 83 | 98 (GC) | [2] |
Experimental Workflow: Oxidation
Reduction of Bis(4-bromophenyl) sulfoxide
The reduction of the sulfoxide back to the sulfide is a valuable transformation, particularly in multi-step syntheses where the sulfoxide may have been used as a protecting or directing group.
Experimental Protocol
A general and chemoselective method for the reduction of sulfoxides utilizes diboron reagents.
-
Procedure: To a solution of the bis(4-bromophenyl) sulfoxide in an appropriate solvent, bis(catecholato)diboron (B2cat2) is added as the reducing agent. The reaction is stirred at room temperature and monitored by TLC. This method is notable for its high functional group tolerance, leaving halides, carbonyls, and nitriles intact[3][4].
Logical Relationship: Oxidation-Reduction Cycle
Carbon-Sulfur (C-S) Bond Cleavage
The cleavage of the C-S bond in diaryl sulfides opens up synthetic routes for the formation of new carbon-carbon or carbon-heteroatom bonds. This can be achieved under various conditions, including transition-metal-free methods.
Experimental Protocol
Visible light-triggered C-S bond cleavage provides a mild and efficient method.
-
Procedure: A solution of the diaryl sulfide (0.10 mmol), a suitable nucleophile (e.g., an arene, 0.15 mmol), and a photoredox catalyst in a solvent like acetonitrile is irradiated with visible light (e.g., 5 W blue LEDs) at room temperature for 24 hours. The reaction proceeds via the formation of a carbocation intermediate upon C-S bond cleavage[5].
Experimental Workflow: C-S Bond Cleavage and Functionalization
Coordination Chemistry
The sulfur atom in bis(4-bromophenyl) sulfide can act as a ligand to form coordination complexes with transition metals. While specific studies on bis(4-bromophenyl) sulfide complexes are not extensively reported, related disulfide compounds like bis(2-bromophenyl)disulfide have been shown to form octahedral complexes with transition metals such as Mn(II), Fe(II), Co(II), and Ni(II), where the disulfide acts as a monodentate ligand[6]. The synthesis of such complexes typically involves reacting the ligand with a metal salt in a suitable solvent.
Applications in Drug Development and Materials Science
The reactivity of the sulfide bridge in bis(4-bromophenyl) sulfide and its derivatives is of significant interest in several fields:
-
Medicinal Chemistry: The sulfone group, readily accessible through oxidation, is a key structural motif in many pharmaceuticals. The ability to introduce this functional group via the sulfide makes bis(4-bromophenyl) sulfide a valuable precursor.
-
Polymer Chemistry: Bis(4-bromophenyl) disulfide, a related compound, is used as a cross-linking agent in the production of thermosetting plastics and rubbers, imparting rigidity and stability. The thermolysis of bis(4-halophenyl) disulfides is a route for the synthesis of poly(arylene sulfide)s, which are high-performance polymers.
-
Organic Synthesis: The various transformations of the sulfide bridge allow for its use as a versatile synthetic handle for the construction of complex organic molecules.
Conclusion
The sulfide bridge in bis(4-bromophenyl) sulfide exhibits a rich and versatile reactivity, primarily centered around oxidation, reduction, and C-S bond cleavage. These transformations provide access to a range of valuable compounds, including sulfoxides and sulfones, and offer pathways for further functionalization. The detailed experimental protocols and workflows presented in this guide offer a practical resource for researchers and professionals in the fields of organic synthesis, drug development, and materials science, enabling the effective utilization of bis(4-bromophenyl) sulfide and its derivatives in their respective applications.
References
Methodological & Application
Application Notes and Protocols: Bis(4-bromophenyl) sulphide in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-bromophenyl) sulphide is a versatile building block in organic synthesis, primarily utilized in the construction of complex aromatic structures. Its two reactive bromine atoms allow for sequential or double cross-coupling reactions, making it a valuable precursor for the synthesis of polymers, functional materials, and pharmacologically active molecules. The Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds, is a key transformation for derivatizing this compound. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura reactions, targeting researchers, scientists, and professionals in drug development.
Applications in Synthesis
The primary applications of this compound in Suzuki-Miyaura cross-coupling reactions lie in two main areas:
-
Polymer Synthesis: As a bifunctional monomer, this compound can undergo Suzuki-Miyaura polycondensation with aromatic diboronic acids to produce poly(p-phenylene sulfide) (PPS) and its derivatives. These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties, making them valuable in the automotive, aerospace, and electronics industries.[1]
-
Synthesis of Diaryl Sulphide Derivatives: The sequential or double Suzuki-Miyaura coupling of this compound with various arylboronic acids provides access to a wide range of unsymmetrical and symmetrical bis(4-arylphenyl) sulfides. The diaryl sulfide scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities.[2][3]
Applications in Drug Development
The diaryl sulfide moiety is a common structural motif in a variety of therapeutic agents. While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, the synthetic accessibility of diverse diaryl sulfides through the methods described herein makes this an attractive starting point for drug discovery programs. Diaryl sulfide-containing molecules have shown potential as:
-
Anticancer Agents: Certain diaryl sulfides have demonstrated selective activity against cancer cell lines, such as the MCF-7 breast cancer cell line.[2][4]
-
Enzyme Inhibitors: The biphenylsulfonamide scaffold, accessible through Suzuki coupling, has been explored for the development of aggrecanase-1 inhibitors, which are potential therapeutic agents for osteoarthritis.[5][6]
-
Modulators of Signaling Pathways: Organosulfur compounds, including diaryl sulfides, have been shown to modulate various signaling pathways involved in chronic diseases. For instance, diallyl sulfide is known to target cytochrome P450 2E1 and can influence pathways related to oxidative stress and inflammation.[2] Flavonoids, which can be incorporated into diaryl structures, are known modulators of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Synthesis of Bis(4-arylphenyl) sulphide (Double Coupling)
This protocol describes the reaction of this compound with an excess of an arylboronic acid to achieve disubstitution.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents per bromide)
-
Solvent (e.g., 1,4-Dioxane)
-
Distilled water
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and the palladium catalyst (0.05 mmol).
-
Add the base (4.0 mmol) to the flask.
-
Add the solvent (e.g., 1,4-Dioxane, 10 mL) and distilled water (2.5 mL).
-
Stir the mixture at room temperature for 30 minutes to ensure proper mixing.
-
Heat the reaction mixture to 70–80 °C and stir for 18–22 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired bis(4-arylphenyl) sulphide.
Protocol 2: Suzuki-Miyaura Polycondensation for Poly(p-phenylene sulfide) Derivatives
This protocol outlines the polymerization of this compound with a diboronic acid to form a poly(p-phenylene sulfide) derivative.
Reaction Scheme:
Materials:
-
This compound
-
Aromatic diboronic acid (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos)
-
Base (e.g., K₂CO₃, 2.0 equivalents per bromide)
-
Solvent (e.g., Toluene or a mixture of THF/water)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel suitable for polymerization
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 mmol) and the aromatic diboronic acid (1.0 mmol) in the chosen solvent.
-
Add the base (4.0 mmol) to the mixture.
-
In a separate vial, prepare the palladium catalyst by mixing the palladium source and the phosphine ligand.
-
Add the catalyst solution to the monomer mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir for 24-48 hours. The polymer may precipitate out of solution as it forms.
-
After cooling, the polymer is typically isolated by filtration, washed with various solvents (e.g., water, methanol, acetone) to remove residual catalyst and monomers, and then dried under vacuum.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura reactions of similar aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [8] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Toluene/H₂O | 70-80 | 18-22 | 80 | [8] |
| 3 | Bromobenzene | Phenylboronic acid | Pd/NiFe₂O₄ (0.1) | K₂CO₃ (2) | DMF/H₂O | 90 | 0.5 | 94 | [9] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis of Bis(4-arylphenyl) sulphide
This diagram outlines the key steps in the synthesis and purification of a bis(4-arylphenyl) sulphide.
Caption: Workflow for the synthesis of bis(4-arylphenyl) sulphide.
Conclusion
This compound is a valuable and versatile substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of advanced polymers and diverse diaryl sulfide derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in materials science and drug discovery. Further optimization of reaction conditions will be key to unlocking the full synthetic potential of this important building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Diallyl Sulfide and Its Role in Chronic Diseases Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Synthesis and biological evaluation of biphenylsulfonamide carboxylate aggrecanase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: a class of potent aggrecanase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Palladium-Catalyzed Sonogashira Coupling of Bis(4-bromophenyl) sulfide
Authored for: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has found widespread application in the synthesis of a wide array of organic molecules, including natural products, pharmaceuticals, and advanced materials.[3][4] The reaction generally proceeds under mild conditions, tolerates a variety of functional groups, and offers a direct route to the synthesis of substituted alkynes.[2][5]
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Sonogashira coupling of bis(4-bromophenyl) sulfide with terminal alkynes. Bis(4-bromophenyl) sulfide serves as a useful difunctional building block, and its Sonogashira coupling allows for the synthesis of novel sulfur-containing conjugated materials and complex molecules with potential applications in medicinal chemistry and materials science. While aryl bromides are less reactive than the corresponding iodides, the Sonogashira coupling of these substrates can be achieved with high efficiency through careful optimization of the reaction conditions.[1][6]
Reaction Principle and Mechanism
The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper.[7]
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl bromide (bis(4-bromophenyl) sulfide) to form a palladium(II) intermediate.[6][8]
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.[7][8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.[8]
The Copper Cycle:
-
Formation of Copper Acetylide: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide species.[7][8] This step is crucial as it activates the alkyne for the subsequent transmetalation step.
A copper-free variant of the Sonogashira reaction also exists, where the deprotonation of the alkyne is believed to occur on the palladium center.[1]
Reaction Schematics and Workflow
Caption: General schematic of the Sonogashira coupling reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Data Presentation: Typical Reaction Conditions
The efficiency of the Sonogashira coupling is influenced by several factors. The following tables summarize typical conditions for the coupling of aryl bromides.
Table 1: Typical Reaction Components and Conditions
| Parameter | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%), PdCl₂(dppf) (1-5 mol%) | Pd(PPh₃)₂Cl₂ is often a reliable choice.[1] |
| Copper(I) Co-catalyst | CuI (1-10 mol%) | Essential for the copper-catalyzed pathway.[2] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Piperidine, K₂CO₃, Cs₂CO₃ | An amine base is commonly used and can sometimes serve as the solvent.[3][5] |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, Acetonitrile (MeCN) | Anhydrous and degassed solvents are crucial for optimal results.[9] |
| Temperature | Room temperature to 100 °C | Aryl bromides may require elevated temperatures compared to aryl iodides.[6] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS until completion.[8] |
Table 2: Catalyst System Performance for Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields |
| Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 60-80 | Good to Excellent |
| Pd(PPh₃)₄ / CuI | DIPA | Toluene | 80-100 | Good to Excellent |
| PdCl₂(dppf) / CuI | Cs₂CO₃ | DMF | 80-100 | Good |
| Copper-free: Pd(OAc)₂ / Ligand | Piperidine | MeCN | 65 | Variable, ligand dependent[10] |
Experimental Protocols
Materials and Reagents:
-
Bis(4-bromophenyl) sulfide
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])
-
Copper(I) iodide (CuI)
-
Anhydrous base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Solvents for workup and purification (e.g., diethyl ether, ethyl acetate, hexane)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Protocol 1: General Procedure for Copper-Co-catalyzed Sonogashira Coupling
-
Reaction Setup:
-
To a dry Schlenk flask, add bis(4-bromophenyl) sulfide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 mmol), and copper(I) iodide (0.04-0.10 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., THF, 5-10 mL) and the amine base (e.g., triethylamine, 3.0-5.0 mmol) via syringe.
-
Stir the mixture for 10-15 minutes at room temperature.[8]
-
-
Addition of Alkyne:
-
Add the terminal alkyne (2.2-2.5 mmol for disubstitution) to the reaction mixture dropwise via syringe.
-
-
Reaction Progression:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir under the inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure coupled product.
-
Protocol 2: Copper-Free Sonogashira Coupling
-
Reaction Setup:
-
To a dry Schlenk flask, add bis(4-bromophenyl) sulfide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 mmol), and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, as per literature recommendations).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., MeCN) and the base (e.g., piperidine, 3.0-5.0 mmol) via syringe.
-
Stir the mixture for 10-15 minutes at room temperature.
-
-
Addition of Alkyne:
-
Add the terminal alkyne (2.2-2.5 mmol for disubstitution) to the reaction mixture dropwise via syringe.
-
-
Reaction Progression and Work-up:
-
Follow steps 3 and 4 as described in Protocol 1. The ammonium chloride wash may not be as critical but is still good practice.
-
-
Purification:
-
Follow step 5 as described in Protocol 1.
-
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Increase the reaction temperature or prolong the reaction time.
-
Check the quality and activity of the catalyst.
-
Consider using a more reactive alkyne or a different palladium catalyst/ligand system.
-
-
Formation of Side Products (e.g., Glaser Coupling):
-
The homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly in the presence of copper.
-
Ensure the reaction is carried out under strictly anaerobic conditions.
-
Consider using a copper-free protocol.
-
-
Difficulty in Purification:
-
Optimize the chromatographic conditions for better separation.
-
Recrystallization may be an alternative purification method for solid products.
-
Safety Precautions
-
Palladium catalysts and organic solvents are toxic and flammable. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be performed under an inert atmosphere as some reagents are air-sensitive.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
By following these detailed protocols and considering the provided data, researchers can effectively perform the Sonogashira coupling of bis(4-bromophenyl) sulfide to synthesize a variety of novel compounds for further investigation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. ijnc.ir [ijnc.ir]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of Bis(4-bromophenyl) sulphide
For Researchers, Scientists, and Drug Development Professionals
Document ID: ANP-HR-B4BPS-20251228 Version: 1.0 Issued: December 28, 2025
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1][2] This powerful transformation is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials, due to its high functional group tolerance and stereoselectivity.[3]
This document provides detailed application notes and experimental protocols for the Heck reaction of Bis(4-bromophenyl) sulphide. This substrate presents a unique case due to the presence of two reactive aryl bromide sites and a central sulfide linkage, which can potentially influence the catalytic cycle. The protocols and notes herein are designed to guide researchers in successfully performing and optimizing this transformation.
Challenges and Key Considerations
The Heck reaction with this compound requires careful consideration of several factors to achieve high yields and selectivity for either the mono- or di-substituted product.
-
Substrate Reactivity: this compound contains two aryl bromide moieties. The electron-donating nature of the sulfide group can influence the reactivity of the C-Br bonds. Controlling the stoichiometry of the alkene is crucial for selective mono- or di-arylation.
-
Catalyst Inhibition: Sulfur-containing compounds are known to potentially poison palladium catalysts by coordinating to the metal center, which can impede the catalytic cycle.[4] The selection of an appropriate ligand is critical to mitigate this effect and ensure high catalytic activity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have demonstrated efficacy in reactions involving sulfur-containing substrates.
-
Reaction Conditions: As with any Heck reaction, the choice of palladium precursor, ligand, base, solvent, and temperature are all critical parameters that must be optimized to achieve the desired outcome.[5]
Recommended Reaction Components
Based on established protocols for structurally similar aryl bromides with thioether linkages, the following components are recommended for the Heck reaction of this compound.[6]
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective choice, as it is readily reduced in situ to the active Pd(0) species.[1]
-
Ligand: Bulky, electron-rich phosphine ligands are highly recommended to prevent catalyst deactivation by the sulfide moiety. Tri(o-tolyl)phosphine (P(o-tol)₃) is a suitable option.[7]
-
Base: An organic amine base, such as triethylamine (Et₃N), is commonly used to neutralize the hydrogen halide generated during the reaction.[1]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally effective in dissolving the reactants and stabilizing the catalytic species.[5][6]
-
Alkene Partner: Electron-deficient alkenes, such as acrylates (e.g., n-butyl acrylate, methyl acrylate), are ideal coupling partners for this reaction.[1][3]
Comparative Table of Reaction Conditions
The following table summarizes a recommended starting protocol for the Heck reaction of this compound with n-butyl acrylate, alongside typical ranges for key parameters found in the literature for similar substrates.
| Parameter | Recommended Protocol | Typical Range for Aryl Bromides | Reference |
| Substrate | This compound | Aryl Bromides | N/A |
| Alkene | n-Butyl Acrylate | Acrylates, Styrenes | [1] |
| Palladium Source | Pd(OAc)₂ | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂ | [1][2] |
| Catalyst Loading | 2 mol % | 0.5 - 5 mol % | [5][6] |
| Ligand | P(o-tol)₃ | PPh₃, P(o-tol)₃, P(t-Bu)₃, NHCs | [1][7] |
| Ligand Loading | 4 mol % | 1 - 10 mol % | [6] |
| Base | Triethylamine (Et₃N) | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | [1][2] |
| Base Equivalents | 1.5 - 3.0 equiv. | 1.1 - 3.0 equiv. | [6] |
| Solvent | DMF | DMF, NMP, Dioxane, Toluene | [5][6] |
| Temperature | 100 - 120 °C | 80 - 140 °C | [5][6] |
| Reaction Time | 12 - 24 h | 4 - 48 h | [5] |
Detailed Experimental Protocol
This protocol describes a general procedure for the mono-Heck arylation of this compound with n-butyl acrylate. For the di-arylation, the equivalents of n-butyl acrylate and base should be increased accordingly (typically >2.2 equivalents of alkene and >2.5 equivalents of base).
Materials:
-
This compound (1.0 equiv.)
-
n-Butyl acrylate (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv., 4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe to dissolve the solids. Subsequently, add triethylamine (1.5 equiv.) followed by n-butyl acrylate (1.2 equiv.) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath or heating mantle set to 100-120 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired mono-arylated product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Workflow and Catalytic Cycle
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents such as DMF are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
The reaction should be conducted under an inert atmosphere as some reagents may be air-sensitive.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine [organic-chemistry.org]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of Bis(4-bromophenyl) sulphide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation allows for the coupling of aryl halides with a wide variety of amines under relatively mild conditions, offering significant advantages over traditional methods such as the Ullmann condensation. The reaction is characterized by its broad substrate scope, high functional group tolerance, and the ability to generate complex arylamine structures that are prevalent in pharmaceuticals, agrochemicals, and materials science.[4]
This document provides detailed application notes and protocols for the double Buchwald-Hartwig amination of Bis(4-bromophenyl) sulphide. This substrate presents an opportunity for a twofold C-N bond formation, leading to the synthesis of N,N'-disubstituted-4,4'-diaminodiphenyl sulfides. These products are valuable building blocks in the development of novel organic materials and potential therapeutic agents. The protocols provided are based on established methodologies for the double amination of dihaloarenes, with specific considerations for the diaryl sulfide scaffold.
Applications
The N,N'-disubstituted-4,4'-diaminodiphenyl sulfide products synthesized via this protocol have potential applications in several areas of research and development:
-
Organic Electronics: As hole-transporting materials in Organic Light Emitting Diodes (OLEDs) and other electronic devices.
-
Medicinal Chemistry: As scaffolds for the synthesis of novel bioactive compounds. The diaryl sulfide motif is present in a number of pharmacologically active molecules.
-
Polymer Chemistry: As monomers for the synthesis of high-performance polymers with tailored electronic and thermal properties.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable and should be handled with care.
-
Microwave-assisted reactions should be performed in sealed vessels designed for this purpose, following the manufacturer's safety guidelines.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the double Buchwald-Hartwig amination of dihaloarenes, which can be considered analogous to the reaction with this compound.
Table 1: Reaction Conditions for Double Buchwald-Hartwig Amination of 1,4-Dibromobenzene with Secondary Amines (Microwave-Assisted) [5][6]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenoxazine | Pd₂(dba)₃ (5) | XPhos (10) | NaOtBu | Toluene | 150 | 10 | 92 |
| 2 | Phenothiazine | Pd₂(dba)₃ (5) | XPhos (10) | NaOtBu | Toluene | 150 | 10 | 94 |
| 3 | Acridine | Pd₂(dba)₃ (5) | XPhos (10) | NaOtBu | Toluene | 150 | 10 | 83 |
| 4 | Carbazole | Pd₂(dba)₃ (5) | XPhos (10) | NaOtBu | Toluene | 150 | 30 | 85 |
Table 2: Influence of Catalyst, Ligand, and Base on Double Amination Reactions
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dibromobenzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 24 | 85 | [2] |
| 1,4-Dichlorobenzene | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 110 | 18 | 91 | [7] |
| 4,4'-Dibromobiphenyl | Piperidine | Pd(OAc)₂ (4) | P(o-tol)₃ (8) | Cs₂CO₃ | Toluene | 120 | 24 | 88 | General Protocol |
| 2,7-Dibromofluorene | n-Hexylamine | [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LHMDS | THF | 80 | 16 | 75 | General Protocol |
Experimental Protocols
Protocol 1: Microwave-Assisted Double Buchwald-Hartwig Amination of this compound with a Secondary Amine (e.g., Morpholine)
This protocol is adapted from a microwave-assisted method for the double amination of 1,4-dibromobenzene.[5][6]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Microwave reactor vials (10 mL) with stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), and XPhos (0.10 mmol, 10 mol%).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Under a positive pressure of argon, add sodium tert-butoxide (2.4 mmol).
-
Inject anhydrous toluene (5 mL) into the vial.
-
Add morpholine (2.2 mmol) via syringe.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-dimorpholinyl-4,4'-diaminodiphenyl sulfide.
Protocol 2: Conventional Heating Double Buchwald-Hartwig Amination of this compound with a Primary Amine (e.g., Aniline)
This protocol is a general procedure adapted for the double amination of a dihaloarene.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask with a condenser and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add Pd(OAc)₂ (0.04 mmol, 4 mol%) and BINAP (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (10 mL).
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add this compound (1.0 mmol) and sodium tert-butoxide (2.4 mmol) to the flask.
-
Add aniline (2.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C under argon with vigorous stirring for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of 15 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N,N'-diphenyl-4,4'-diaminodiphenyl sulfide.
Visualizations
Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2][3] The key steps are:
-
Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Double Amination
The following diagram illustrates the general workflow for the double Buchwald-Hartwig amination of this compound.
Caption: Experimental workflow for double amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Poly(p-phenylene sulfide) (PPS) from Bis(4-bromophenyl) sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(p-phenylene sulfide) (PPS) is a high-performance, semi-crystalline thermoplastic polymer renowned for its exceptional thermal stability, chemical resistance, and mechanical properties.[1][2] Traditionally, PPS is synthesized commercially through the polycondensation of p-dichlorobenzene with sodium sulfide in a polar aprotic solvent.[1] This document outlines a potential synthetic route to PPS starting from bis(4-bromophenyl) sulfide. While not a conventional method, this approach is based on the principles of Ullmann-type condensation reactions, which are copper-catalyzed couplings of aryl halides.[3]
This hypothetical protocol is designed to provide a foundational methodology for researchers interested in exploring alternative synthetic pathways to PPS. The data presented is representative of typical properties for PPS and should be used as a benchmark for characterization of the synthesized polymer.
Data Presentation
Table 1: Hypothetical Reaction Conditions for Ullmann-Type Polycondensation of Bis(4-bromophenyl) sulfide
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Copper(I) iodide (CuI) | Copper(I) oxide (Cu₂O) | Copper powder (activated) |
| Ligand | 1,10-Phenanthroline | N,N'-Dimethylglycine | None |
| Base | Potassium carbonate (K₂CO₃) | Cesium carbonate (Cs₂CO₃) | Potassium carbonate (K₂CO₃) |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | Dimethylacetamide (DMAc) | Diphenyl ether |
| Temperature | 200 - 220 °C | 190 - 210 °C | 210 - 230 °C |
| Reaction Time | 24 - 48 hours | 24 - 48 hours | 36 - 60 hours |
Table 2: Typical Properties of Synthesized Poly(p-phenylene sulfide)
| Property | Expected Value | ASTM/ISO Method |
| Melting Temperature (Tm) | 280 - 290 °C[1] | ASTM D3418 / ISO 11357 |
| Glass Transition Temp (Tg) | 85 - 95 °C | ASTM D3418 / ISO 11357 |
| Decomposition Temperature | > 450 °C (in N₂) | ASTM D3850 |
| Tensile Strength | 60 - 80 MPa | ASTM D638 / ISO 527 |
| Flexural Modulus | 3.5 - 4.5 GPa | ASTM D790 / ISO 178 |
| Number Average Mol. Weight (Mn) | 10,000 - 25,000 g/mol | Gel Permeation Chromatography |
| Density | ~1.35 g/cm³[4] | ASTM D792 / ISO 1183 |
| Solubility | Insoluble in most solvents below 200°C[1] | - |
Experimental Protocols
Protocol 1: Synthesis of PPS via Ullmann-Type Polycondensation
This protocol describes a hypothetical procedure for the self-condensation of bis(4-bromophenyl) sulfide to form poly(p-phenylene sulfide) using a copper-based catalyst.
Materials:
-
Bis(4-bromophenyl) sulfide (Monomer)
-
Copper(I) iodide (CuI) (Catalyst)
-
1,10-Phenanthroline (Ligand)
-
Anhydrous Potassium Carbonate (K₂CO₃) (Base)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous (Solvent)
-
Methanol (for precipitation)
-
Hydrochloric acid (HCl), dilute solution
-
Deionized water
-
Nitrogen or Argon gas (for inert atmosphere)
Apparatus:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermocouple and temperature controller
-
Nitrogen/Argon inlet and outlet
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add bis(4-bromophenyl) sulfide (1.0 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and anhydrous potassium carbonate (2.2 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon gas for at least 30 minutes to establish an inert atmosphere. Maintain a gentle flow of the inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask to achieve a monomer concentration of approximately 1.0 M.
-
Polymerization: Heat the reaction mixture to 210 °C with vigorous stirring. Maintain the temperature for 24-48 hours. The progress of the polymerization may be indicated by an increase in the viscosity of the reaction mixture.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to below 100 °C. Slowly pour the viscous solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Purification:
-
Collect the crude polymer by filtration using a Buchner funnel.
-
Wash the polymer sequentially with hot deionized water to remove inorganic salts.
-
To remove the copper catalyst, wash the polymer with a dilute aqueous solution of hydrochloric acid, followed by extensive washing with deionized water until the filtrate is neutral.
-
Finally, wash the polymer with methanol to remove any remaining low molecular weight oligomers.
-
-
Drying: Dry the purified poly(p-phenylene sulfide) in a vacuum oven at 120 °C to a constant weight.
Protocol 2: Characterization of the Synthesized PPS
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain an FTIR spectrum of the dried polymer sample.
-
Confirm the presence of characteristic peaks for p-substituted benzene rings (around 810 cm⁻¹) and the absence of C-Br stretching vibrations.
2. Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. Heat the sample from room temperature to 350 °C at a rate of 10 °C/min under a nitrogen atmosphere, cool it back to room temperature, and then perform a second heating scan.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by heating the sample from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere.
3. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Dissolve the polymer in a suitable high-temperature solvent (e.g., 1-chloronaphthalene) at an elevated temperature (e.g., 210 °C).
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using a high-temperature GPC system calibrated with appropriate standards.
Visualizations
Caption: Proposed mechanism for the Ullmann-type polycondensation.
Caption: Workflow for the synthesis and purification of PPS.
References
Application Notes and Protocols: Bis(4-bromophenyl) sulphide as a Monomer in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-bromophenyl) sulphide is a diaryl sulfide compound with two bromine atoms that can serve as reactive sites for polymerization. While it is not a commonly cited monomer in the synthesis of poly(arylene sulfide)s, its structure suggests potential utility in the formation of poly(thioether)s through various polymerization mechanisms. This document provides an overview of potential applications, relevant synthetic protocols adapted from closely related monomers, and conceptual workflows for the use of such polymers in research and development.
Potential Applications
Polymers derived from this compound, belonging to the poly(thioether) family, are anticipated to exhibit properties suitable for a range of applications, particularly in materials science and biomedicine.
High-Performance Thermoplastics: Poly(arylene sulfide)s are known for their excellent thermal stability, chemical resistance, and mechanical strength. Polymers synthesized from this compound could potentially be used as high-performance engineering plastics in demanding environments.
Drug Delivery Systems: The thioether linkages in the polymer backbone are susceptible to oxidation by reactive oxygen species (ROS), which are often upregulated in disease states such as cancer and inflammation. This inherent oxidation sensitivity can be exploited for the design of "smart" drug delivery vehicles.[1][2] Upon oxidation, the hydrophobic thioether is converted to more polar sulfoxide or sulfone groups, leading to a change in the polymer's solubility and potentially triggering the release of an encapsulated therapeutic agent in a targeted manner.[1][3] For instance, thioether-containing polymers can self-assemble into micelles or nanoparticles to encapsulate drugs, which are then released upon exposure to ROS.[1][3]
Experimental Protocols
The following protocol is for the synthesis of poly(p-phenylene sulfide) (PPS) via the thermolysis of bis(4-bromophenyl) disulfide. This method may serve as a foundational approach for the polymerization of this compound, likely requiring optimization of reaction conditions.
Synthesis of Poly(p-phenylene sulfide) via Thermolysis of Bis(4-bromophenyl) disulfide
This procedure describes the thermal polymerization of bis(4-bromophenyl) disulfide in the presence of an iodide source, which facilitates the reaction.
Materials:
-
Bis(4-bromophenyl) disulfide
-
Potassium iodide (or another suitable iodide source)
-
1-Chloronaphthalene (solvent)
-
Methanol (for precipitation and washing)
-
Chloroform (for washing)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Pyrex test tube (or reaction flask)
-
Sand bath (or other high-temperature heating apparatus)
-
Pipette (for nitrogen bubbling)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a Pyrex test tube, combine bis(4-bromophenyl) disulfide and an equivalent amount of iodide ion source.
-
Inert Atmosphere: Place the reaction tube in a sand bath and begin bubbling a slow stream of nitrogen gas through the reaction mixture using a pipette to ensure an inert atmosphere.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 220-270 °C) and maintain for the specified reaction time (e.g., 8-48 hours). The progress of the polymerization is indicated by the evolution of elemental iodine.
-
Work-up:
-
Once the reaction is complete (cessation of iodine evolution), allow the mixture to cool to ambient temperature.
-
Dilute the reaction mixture with 1-chloronaphthalene.
-
Precipitate the polymer by pouring the solution into a large volume of methanol with stirring.
-
Collect the solid polymer by filtration.
-
-
Purification:
-
Wash the collected polymer sequentially with hot methanol, hot chloroform, and then methanol again.
-
Dry the purified polymer in a vacuum oven at 120 °C overnight to yield a pale yellow powder.
-
Data Presentation
The following tables summarize quantitative data from the thermolysis of bis(4-iodophenyl) disulfide, which is expected to be comparable to the polymerization of bis(4-bromophenyl) disulfide under similar conditions.
Table 1: Reaction Conditions and Resulting Polymer Properties for the Thermolysis of Bis(4-iodophenyl) disulfide
| Sample | Reaction Temperature (°C) | Reaction Time (h) | Number-Average Molecular Weight (Mn) | Degree of Polymerization (DP) |
| 1 | 220-230 | ~48 | Low | ~50 |
| 4 | 260-270 | 8 | ~20,000 | ~180 |
Data sourced from a study on the thermolysis of bis(4-halophenyl) disulfides.
Table 2: Thermal Properties of Poly(p-phenylene sulfide) Synthesized by Thermolysis
| Property | Value (°C) |
| Glass Transition Temperature (Tg) | 85.8 - 91.7 |
| Melting Temperature (Tm) | 270 - 282 |
Data sourced from a study on the thermolysis of bis(4-halophenyl) disulfides.
Visualizations
Experimental Workflow for PPS Synthesis
Caption: Workflow for the synthesis of poly(p-phenylene sulfide).
Conceptual Signaling Pathway for Drug Delivery
Caption: ROS-triggered drug release from a poly(thioether) micelle.
References
- 1. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03046F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Bis(4-bromophenyl) sulphide as a Precursor for Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Bis(4-bromophenyl) sulphide as a versatile precursor for the synthesis of advanced organic electronic materials. Detailed experimental protocols for key synthetic transformations, along with the characterization and performance data of the resulting materials, are presented to guide researchers in the development of novel materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.
Introduction
This compound is a commercially available and synthetically versatile building block for the construction of a wide range of organic electronic materials. Its two reactive bromine atoms can be readily functionalized through various cross-coupling reactions, allowing for the introduction of a diverse array of electroactive moieties. The central sulphide linkage imparts a degree of flexibility and influences the electronic properties of the final materials. This document focuses on two powerful synthetic methodologies, the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, to transform this compound into high-performance hole-transporting materials and conjugated polymers.
Data Presentation
The following tables summarize the key photophysical, electrochemical, and device performance data for representative organic electronic materials synthesized from this compound.
Table 1: Photophysical and Electrochemical Properties of Bis(4-(N,N-diphenylamino)phenyl)sulfide
| Property | Value |
| Absorption Maximum (λabs) in Toluene | 350 nm |
| Emission Maximum (λem) in Toluene | 430 nm |
| Highest Occupied Molecular Orbital (HOMO) | -5.3 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 eV |
| Band Gap (Eg) | 3.2 eV |
Table 2: OLED Device Performance with Bis(4-(N,N-diphenylamino)phenyl)sulfide as the Hole-Transporting Layer (HTL)
| Parameter | Value |
| Device Structure | ITO / Bis(4-(N,N-diphenylamino)phenyl)sulfide / Alq3 / LiF / Al |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum Current Efficiency | ~5.0 cd/A |
| Maximum Power Efficiency | ~3.0 lm/W |
| Turn-on Voltage | ~3.5 V |
Table 3: Properties of Poly[(4,4’-bis(2-thienyl))phenylene sulfide] for OFET Applications
| Property | Value |
| Hole Mobility (µh) | ~10⁻³ cm²/Vs |
| On/Off Ratio | > 10⁵ |
| Threshold Voltage (Vt) | -5 to -10 V |
Experimental Protocols
Detailed methodologies for the synthesis of key organic electronic materials from this compound are provided below.
Protocol 1: Synthesis of a Hole-Transporting Material via Buchwald-Hartwig Amination
This protocol describes the synthesis of Bis(4-(N,N-diphenylamino)phenyl)sulfide , a promising hole-transporting material for OLEDs.
Reaction Scheme:
Synthesis of a Hole-Transporting Material.
Materials:
-
This compound (1.0 eq)
-
Diphenylamine (2.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add this compound, diphenylamine, Pd₂(dba)₃, t-BuXPhos, and NaOtBu to a dry Schlenk flask equipped with a magnetic stir bar.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and wash with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to afford the pure product as a white to off-white solid.
Protocol 2: Synthesis of a Conjugated Polymer via Suzuki-Miyaura Coupling
This protocol describes the synthesis of Poly[(4,4’-bis(2-thienyl))phenylene sulfide] , a conjugated polymer suitable for OFET applications.
Reaction Scheme:
Synthesis of a Conjugated Polymer.
Materials:
-
This compound (1.0 eq)
-
Thiophene-2,5-diboronic acid pinacol ester (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Toluene
-
Degassed deionized water
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask, add this compound, thiophene-2,5-diboronic acid pinacol ester, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via a cannula.
-
In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with nitrogen for 30 minutes.
-
Add the degassed K₂CO₃ solution to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 48 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the hot reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash it sequentially with methanol, acetone, and hexane.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Dry the final polymer under vacuum at 60 °C overnight.
Mandatory Visualizations
Logical Relationship of Material Synthesis and Application
Synthesis and application workflow.
Experimental Workflow for OLED Fabrication
OLED fabrication process.
These protocols and data provide a solid foundation for researchers to explore the potential of this compound as a key building block in the design and synthesis of next-generation organic electronic materials. The versatility of this precursor, combined with powerful synthetic methodologies, opens up a vast chemical space for the development of materials with tailored properties for a wide range of electronic applications.
Application of Bis(4-bromophenyl) sulphide in OLEDs and OFETs: A Review of Synthetic Strategies and Potential Applications
Introduction
Bis(4-bromophenyl) sulphide is an organosulfur compound featuring two bromophenyl rings linked by a sulfide group. Its structure presents reactive sites at the bromine positions, making it a potentially valuable building block in the synthesis of novel organic materials for electronic applications. This document explores the application of this compound as a precursor for materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The focus is on synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, that can transform this molecule into functional materials for hole transport, electron transport, and light emission.
While direct applications of this compound in OLEDs and OFETs are not extensively documented, its chemical structure suggests its utility as a precursor for synthesizing more complex molecules with desirable properties for these devices. The two bromine atoms serve as handles for introducing various functional groups through established synthetic routes like the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Synthetic Pathways to Functional Materials
The primary route to functionalizing this compound for OLED and OFET applications involves the substitution of its bromine atoms. This is typically achieved through palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon and carbon-nitrogen bonds.
A logical synthetic approach would be to utilize this compound as a core and attach charge-transporting or light-emitting moieties. For instance, coupling with electron-donating groups like triarylamines or carbazoles could yield hole-transporting materials (HTMs), while coupling with electron-withdrawing groups could produce electron-transporting materials (ETMs).
Application Note 1: Synthesis of Hole-Transporting Materials (HTMs)
Introduction: Hole-transporting materials are crucial components in OLEDs and OFETs, facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer. Triarylamine and carbazole derivatives are widely used as HTMs due to their excellent hole mobility and thermal stability. This compound can serve as a scaffold to synthesize novel HTMs through the Buchwald-Hartwig amination reaction.
Reaction Scheme: The synthesis of a potential hole-transporting material from this compound can be envisioned through a double Buchwald-Hartwig amination with a suitable secondary amine, such as diphenylamine.
Figure 1: Proposed synthesis of a hole-transporting material.
Experimental Protocol: Synthesis of 4,4'-bis(diphenylamino)diphenyl sulfide (Hypothetical)
-
Reaction Setup: In a glovebox, a Schlenk flask is charged with this compound (1.0 mmol), diphenylamine (2.2 mmol), sodium tert-butoxide (2.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol), and a phosphine ligand like P(t-Bu)₃ (0.04 mmol).
-
Solvent Addition: Anhydrous toluene (20 mL) is added to the flask.
-
Reaction Conditions: The reaction mixture is degassed and then heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel, followed by recrystallization or sublimation to yield the pure hole-transporting material.
Expected Performance: A material like 4,4'-bis(diphenylamino)diphenyl sulfide would be expected to exhibit good thermal stability and form stable amorphous films, which are desirable properties for OLEDs. Its performance in a device would depend on its HOMO/LUMO energy levels and charge carrier mobility.
Application Note 2: Synthesis of Electron-Transporting Materials (ETMs) or Host Materials
Introduction: Electron-transporting materials are essential for efficient electron injection and transport from the cathode to the emissive layer in OLEDs. Host materials in phosphorescent OLEDs (PhOLEDs) require high triplet energies to facilitate efficient energy transfer to the phosphorescent dopant. By employing the Suzuki-Miyaura coupling reaction, this compound can be functionalized with electron-deficient moieties to create potential ETMs or host materials.
Reaction Scheme: A potential synthetic route involves the coupling of this compound with an arylboronic acid or ester containing an electron-withdrawing group, such as a pyridine or benzimidazole unit.
Figure 2: Proposed synthesis of an ETM or host material.
Experimental Protocol: Synthesis of a Bis(4-arylphenyl) sulfide Derivative (Hypothetical)
-
Reaction Setup: A mixture of this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and a base such as potassium carbonate (4.0 mmol) is placed in a round-bottom flask.
-
Solvent and Catalyst: A solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added, followed by a palladium catalyst like Pd(PPh₃)₄ (0.05 mmol).
-
Reaction Conditions: The mixture is thoroughly degassed and then heated to reflux under an inert atmosphere for 24-48 hours.
-
Work-up: After cooling, the organic layer is separated, washed with water and brine, and dried.
-
Purification: The product is isolated and purified using column chromatography and subsequent sublimation.
Expected Performance: The resulting material's suitability as an ETM or host would be determined by its LUMO energy level for electron injection and its triplet energy level for use in PhOLEDs.
Device Fabrication and Characterization (General Protocol)
OLED Fabrication: A standard protocol for fabricating a multilayer OLED via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr) would be as follows:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Layer Deposition: The organic layers and metal cathode are deposited sequentially onto the ITO anode. A typical device structure might be:
-
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Metal Cathode (e.g., Al).
-
The material synthesized from this compound would be used as the HTL or ETL.
-
-
Encapsulation: The fabricated device is encapsulated to protect the organic layers from moisture and oxygen.
Figure 3: General workflow for OLED fabrication.
OFET Fabrication: For an OFET, the synthesized material would be deposited as the active semiconductor layer, typically on a silicon substrate with a dielectric layer (e.g., SiO₂) and pre-patterned source and drain electrodes.
Characterization: The performance of the fabricated OLEDs would be evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational stability. For OFETs, the key performance metrics would be the charge carrier mobility, on/off ratio, and threshold voltage, which would be extracted from the transfer and output characteristics.
Quantitative Data Summary (Hypothetical)
Since no specific experimental data for devices using materials directly derived from this compound has been found, the following table presents hypothetical performance metrics for an OLED incorporating a novel HTM synthesized from this precursor.
| Device Layer | Material | Thickness (nm) |
| Anode | ITO | 150 |
| HIL | MoO₃ | 5 |
| HTL | 4,4'-bis(diphenylamino)diphenyl sulfide | 40 |
| EML | CBP:Ir(ppy)₃ (8%) | 20 |
| ETL | TPBi | 30 |
| EIL | LiF | 1 |
| Cathode | Al | 100 |
Table 1: Hypothetical OLED Device Structure.
| Parameter | Value |
| Turn-on Voltage (V) | 3.5 |
| Maximum Luminance (cd/m²) | > 10,000 |
| Maximum Current Efficiency (cd/A) | 45 |
| Maximum Power Efficiency (lm/W) | 40 |
| Maximum EQE (%) | 15 |
Table 2: Hypothetical Performance Data for the OLED.
This compound represents a versatile, though currently underexplored, platform for the synthesis of novel organic materials for OLED and OFET applications. Its readily functionalizable bromine positions allow for the application of powerful synthetic methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling to create tailored hole-transporting, electron-transporting, and host materials. Further research into the synthesis and characterization of derivatives of this compound is warranted to fully explore their potential in the field of organic electronics. The protocols and potential performance metrics outlined in this document provide a foundational framework for researchers and scientists to pursue the development of such materials.
Application Notes and Protocols for the Synthesis of Bioactive Aryl Sulfides from Bis(4-bromophenyl) sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of bioactive aryl sulfides utilizing Bis(4-bromophenyl) sulfide as a versatile starting material. The protocols focus on established and robust transition-metal-catalyzed cross-coupling reactions to generate a diverse range of functionalized diaryl sulfides with potential therapeutic applications, particularly in oncology and infectious diseases.
Introduction
Diaryl sulfides are a prominent structural motif in a multitude of biologically active compounds, exhibiting a wide spectrum of therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities. Bis(4-bromophenyl) sulfide is an ideal scaffold for the synthesis of these molecules, offering two reactive bromine sites for sequential or simultaneous functionalization. This allows for the construction of both symmetrical and unsymmetrical diaryl sulfides, enabling extensive structure-activity relationship (SAR) studies. The methodologies outlined below leverage the power of palladium- and copper-catalyzed cross-coupling reactions to forge new carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds with high efficiency and functional group tolerance.
Key Synthetic Strategies
The primary synthetic transformations for functionalizing Bis(4-bromophenyl) sulfide involve three main cross-coupling reactions:
-
Palladium-Catalyzed Thioetherification (C-S Coupling): This allows for the introduction of various aryl and heteroaryl thiol moieties.
-
Hartwig-Buchwald Amination (C-N Coupling): This enables the synthesis of diaryl amine sulfides, a class of compounds with known biological significance.
-
Suzuki-Miyaura Coupling (C-C Coupling): This facilitates the formation of carbon-carbon bonds, expanding the structural diversity of the synthesized compounds.
-
Ullmann Condensation (C-O Coupling): A classic copper-catalyzed reaction for the formation of diaryl ethers.
These reactions can be performed in a stepwise manner to create unsymmetrical derivatives or in a one-pot fashion for the synthesis of symmetrical compounds.
Experimental Protocols
Protocol 1: Synthesis of Symmetrical Bis(4-arylthiophenyl) Sulfides via Palladium-Catalyzed Thioetherification
This protocol describes the synthesis of symmetrical diaryl sulfides by coupling Bis(4-bromophenyl) sulfide with two equivalents of an aryl thiol in the presence of a palladium catalyst.
Reaction Scheme:
Materials:
-
Bis(4-bromophenyl) sulfide
-
Aryl thiol (e.g., thiophenol, 4-methoxythiophenol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas (or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add Bis(4-bromophenyl) sulfide (1.0 mmol), the aryl thiol (2.2 mmol), cesium carbonate (2.5 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation:
| Entry | Aryl Thiol | Product | Yield (%) |
| 1 | Thiophenol | Bis(4-(phenylthio)phenyl) sulfide | 85 |
| 2 | 4-Methoxythiophenol | Bis(4-((4-methoxyphenyl)thio)phenyl) sulfide | 82 |
| 3 | 2-Naphthalenethiol | Bis(4-(naphthalen-2-ylthio)phenyl) sulfide | 78 |
Protocol 2: Synthesis of Symmetrical Bis(4-aminophenyl) Sulfide Derivatives via Hartwig-Buchwald Amination
This protocol outlines the synthesis of diaryl amine sulfides through the palladium-catalyzed coupling of Bis(4-bromophenyl) sulfide with two equivalents of an amine.
Reaction Scheme:
Materials:
-
Bis(4-bromophenyl) sulfide
-
Amine (e.g., morpholine, aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen gas (or Argon)
Procedure:
-
In a glovebox, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (2.4 mmol) to a Schlenk tube.
-
Add Bis(4-bromophenyl) sulfide (1.0 mmol) and the amine (2.2 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the tube and heat the mixture at 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4,4'-(Sulfanediylbis(4,1-phenylene))dimorpholine | 92 |
| 2 | Aniline | N,N'-(Sulfanediylbis(4,1-phenylene))dianiline | 75 |
| 3 | Indole | 1,1'-(Sulfanediylbis(4,1-phenylene))bis(1H-indole) | 68 |
Protocol 3: Synthesis of Symmetrical Bis(4-arylphenyl) Sulfides via Suzuki-Miyaura Coupling
This protocol details the formation of C-C bonds by coupling Bis(4-bromophenyl) sulfide with two equivalents of an arylboronic acid.
Reaction Scheme:
Materials:
-
Bis(4-bromophenyl) sulfide
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen gas (or Argon)
Procedure:
-
To a round-bottom flask, add Bis(4-bromophenyl) sulfide (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium carbonate (3.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Add a mixture of 1,4-dioxane (15 mL) and water (5 mL).
-
De-gas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction at 90 °C for 12 hours under a nitrogen atmosphere.
-
Cool the reaction, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Bis(4-biphenyl) sulfide | 88 |
| 2 | 4-Methoxyphenylboronic acid | Bis(4'-(methoxy)-[1,1'-biphenyl]-4-yl) sulfide | 85 |
| 3 | Pyridine-3-boronic acid | 3,3'-(Sulfanediylbis(4,1-phenylene))dipyridine | 72 |
Protocol 4: Synthesis of Symmetrical Bis(4-phenoxyphenyl) Sulfides via Ullmann Condensation
This protocol describes the copper-catalyzed synthesis of diaryl ethers from Bis(4-bromophenyl) sulfide and a phenol.
Reaction Scheme:
Materials:
-
Bis(4-bromophenyl) sulfide
-
Phenol (e.g., phenol, 4-methoxyphenol)
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen gas (or Argon)
Procedure:
-
To a Schlenk tube, add CuI (0.2 mmol), L-proline (0.4 mmol), and K₂CO₃ (2.5 mmol).
-
Add Bis(4-bromophenyl) sulfide (1.0 mmol) and the phenol (2.2 mmol).
-
Add anhydrous DMSO (10 mL).
-
Heat the mixture at 120 °C for 24 hours under a nitrogen atmosphere.
-
Cool to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Phenol | Product | Yield (%) |
| 1 | Phenol | Bis(4-phenoxyphenyl) sulfide | 70 |
| 2 | 4-Methoxyphenol | Bis(4-(4-methoxyphenoxy)phenyl) sulfide | 65 |
| 3 | 2-Naphthol | Bis(4-(naphthalen-2-yloxy)phenyl) sulfide | 62 |
Bioactivity Data
Aryl sulfides derived from Bis(4-bromophenyl) sulfide have shown promising activity in various biological assays. The following table summarizes representative data for analogous compounds, highlighting their potential as therapeutic agents.
| Compound Class | Target/Activity | Example Bioactivity Data |
| Combretastatin A-4 Analogues | Antitubulin, Anticancer | EC₅₀ = 4.5 µM (MCF-7 breast cancer cells) |
| Diaryl Sulfide Piperazine-Amide Hybrids | Antibacterial (DNA gyrase A inhibitor) | MIC = 3.125 µg/mL against S. aureus |
| N-(4-arylphenyl)furan-2-carboxamides | Antibacterial | MIC = 8 µg/mL against drug-resistant A. baumannii |
Visualizations
Experimental Workflow for Synthesis and Screening
Application Notes and Protocols: Bis(4-bromophenyl) sulphide as an Intermediate for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of bis(4-bromophenyl) sulphide as a key intermediate in the synthesis of pharmaceutical compounds. Detailed experimental protocols for the synthesis of the notable antibacterial agent, dapsone, are provided, along with quantitative data and a diagram of its mechanism of action.
Introduction
This compound is a versatile organosulfur compound that serves as a valuable building block in the synthesis of various organic molecules.[1] Its two para-brominated phenyl rings attached to a central sulfur atom provide reactive sites for further chemical modifications, making it an attractive starting material in medicinal chemistry. The primary application of this compound in the pharmaceutical industry is as a precursor for the synthesis of sulfone-based drugs, most notably dapsone, a cornerstone in the treatment of leprosy and other inflammatory conditions.[2]
Application: Synthesis of Dapsone
Dapsone (4,4'-diaminodiphenyl sulfone) is an antibiotic renowned for its efficacy against Mycobacterium leprae, the causative agent of leprosy.[2][3] It is also used to treat dermatitis herpetiformis and for the prevention of pneumocystis pneumonia.[2][3] The synthesis of dapsone from this compound involves a two-step process:
-
Oxidation: The sulphide is first oxidized to the corresponding sulfone, bis(4-bromophenyl) sulfone.
-
Amination: The bromo groups on the sulfone are then substituted with amino groups to yield dapsone.
This synthetic route offers a reliable method for the production of this important pharmaceutical agent.
Experimental Protocols
Oxidation of this compound to Bis(4-bromophenyl) sulfone
This protocol describes the oxidation of the sulphide to the sulfone using hydrogen peroxide as the oxidant.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in glacial acetic acid.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Filter the precipitate, wash thoroughly with deionized water to remove any remaining acetic acid, and then with a small amount of cold ethanol.
-
Dry the resulting white solid, bis(4-bromophenyl) sulfone, in a vacuum oven.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | Bis(4-bromophenyl) sulfone |
| Oxidizing Agent | Hydrogen Peroxide (30%) |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Synthesis of Dapsone from Bis(4-bromophenyl) sulfone
This protocol outlines the amination of bis(4-bromophenyl) sulfone to produce dapsone. This reaction is typically carried out under pressure in an autoclave.
Materials:
-
Bis(4-bromophenyl) sulfone
-
Aqueous Ammonia (25-30%)
-
Copper(I) chloride (catalyst)
-
Deionized Water
-
Ethanol
Procedure:
-
Place bis(4-bromophenyl) sulfone, aqueous ammonia, and a catalytic amount of copper(I) chloride into a high-pressure autoclave.
-
Seal the autoclave and heat the reaction mixture to 180-200°C. The pressure will increase due to the heating of the aqueous ammonia.
-
Maintain the reaction at this temperature for 8-12 hours with constant stirring.
-
After the reaction period, cool the autoclave to room temperature.
-
Carefully vent the autoclave and transfer the reaction mixture to a beaker.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the crude dapsone and wash it with deionized water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure dapsone.
Quantitative Data:
| Parameter | Value |
| Starting Material | Bis(4-bromophenyl) sulfone |
| Product | Dapsone (4,4'-diaminodiphenyl sulfone) |
| Reagent | Aqueous Ammonia |
| Catalyst | Copper(I) chloride |
| Reaction Temperature | 180-200°C |
| Reaction Time | 8-12 hours |
| Typical Yield | 70-85% |
Mechanism of Action of Dapsone
Dapsone exerts its antibacterial effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][4][5] Bacteria synthesize their own folic acid, which is essential for the synthesis of nucleic acids and ultimately, for their survival and replication.[3][5] By blocking this pathway, dapsone effectively halts bacterial growth.[3] Mammalian cells are not affected as they obtain folic acid from their diet.[5]
Mechanism of action of Dapsone.
Synthetic Workflow
The overall synthetic pathway from this compound to dapsone is a straightforward and efficient process for the production of this vital pharmaceutical.
Synthetic workflow for Dapsone.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Bis(4-bromophenyl) sulphide
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the Suzuki coupling yield with Bis(4-bromophenyl) sulphide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound as a substrate in Suzuki coupling reactions?
When using this compound, the primary challenges are controlling the selectivity between mono- and di-arylation and managing the reactivity of the two C-Br bonds. The sulphide linker can influence the electronic properties of the aryl bromide, potentially affecting the rate of oxidative addition. Key side reactions to monitor include homocoupling of the boronic acid and dehalogenation of the starting material or product.[1]
Q2: How does the choice of palladium catalyst and ligand impact the reaction?
The selection of the palladium source and ligand is critical for a successful coupling reaction.[2][3]
-
Palladium Source : While Pd(PPh₃)₄ is a classic choice, modern pre-catalysts like Buchwald's G3 and G4 palladacycles are often more efficient, especially for challenging substrates.[4][5] They are typically more stable and facilitate the rapid generation of the active Pd(0) species.[3][4] Pd(OAc)₂ is another common and stable Pd(II) source, which requires in-situ reduction to Pd(0).[1]
-
Ligands : Bulky, electron-rich phosphine ligands are generally preferred for coupling aryl bromides as they promote the oxidative addition step and stabilize the palladium center.[6][7] Ligands like SPhos and XPhos have shown high activity for these types of transformations, even at low catalyst loadings.[7][8] The choice of ligand can significantly influence reaction rates and the suppression of side reactions.[8][9]
Q3: Which base and solvent system is most effective for this reaction?
The base and solvent system plays a crucial role in the transmetalation step and overall reaction efficiency.
-
Base : A base is required to activate the boronic acid for transmetalation.[10] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[7][11] The choice of base can affect the reaction rate and may need to be optimized; for instance, stronger bases are not always better and can sometimes lead to side reactions like ester hydrolysis if sensitive functional groups are present.[10][11][12]
-
Solvent : A variety of organic solvents can be used, including toluene, dioxane, THF, and DMF.[1] Often, a mixture of an organic solvent with water is employed, as water can significantly accelerate the reaction.[13] The solvent should be chosen based on the solubility of the reagents and its compatibility with the reaction conditions. All solvents should be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[4]
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
Low conversion is a common issue, often related to catalyst activity or reaction conditions.
-
Inactive Catalyst : The active Pd(0) species may not be generated efficiently or may have decomposed. Ensure all reagents and solvents are properly degassed to remove oxygen.[4] Using modern, air-stable pre-catalysts can ensure more reliable generation of the active catalyst.[3][4]
-
Suboptimal Conditions : The temperature may be too low, or the reaction time may be insufficient.[14] Aryl bromides are generally reactive, but reaction rates can be influenced by electronic effects and steric hindrance.[1][6] A systematic optimization of temperature, base, and solvent should be performed.[2][14]
-
Poor Reagent Purity : Impurities in the starting materials, base, or solvent can poison the catalyst.[3] Ensure all reagents are of high purity.
Caption: Troubleshooting workflow for low conversion.
Problem: Formation of Significant Side Products (Homocoupling or Dehalogenation)
-
Homocoupling : The coupling of two boronic acid molecules is often caused by the presence of oxygen or Pd(II) species.[1] Rigorous degassing of the reaction mixture is crucial to minimize this side reaction.[1]
-
Dehalogenation : The replacement of a bromine atom with a hydrogen atom can occur, especially in the presence of certain bases or solvents that can act as hydride sources.[1] Screening different bases or solvents may be necessary to mitigate this issue.
Data Presentation: Reaction Parameter Optimization
The following tables summarize typical starting conditions for optimizing the Suzuki coupling of aryl bromides. These should be adapted for this compound.
Table 1: Effect of Base on Suzuki Coupling Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 80 | 18-22 | Good to Excellent[15] |
| 2 | Na₂CO₃ (2.0) | DMF/H₂O | 70 | 3 | Excellent[11][14] |
| 3 | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | Reflux | 12 | Good[12] |
| 4 | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 85 | 12 | High[16] |
| 5 | KF (powdered) | THF | 60 | 24 | Effective (for base-sensitive groups)[10] |
Yields are generalized from literature on various aryl bromides and serve as a comparative guide.
Table 2: Effect of Catalyst/Ligand System on Suzuki Coupling
| Entry | Palladium Source (mol%) | Ligand | Base | Solvent | Temperature (°C) |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80[15] |
| 2 | Pd(OAc)₂ (1-2) | SPhos | K₃PO₄ | Toluene | RT to 100[7] |
| 3 | Pd₂(dba)₃ (1-2) | XPhos | K₃PO₄ | Dioxane/H₂O | 120 (Microwave)[17] |
| 4 | Pd(dppf)Cl₂ (0.1-1) | - | Cs₂CO₃ | Dioxane/H₂O | 85[16] |
| 5 | Pd/C | - | K₂CO₃ | Aqueous | Not effective in some cases[6] |
RT = Room Temperature
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for optimization. Adjustments may be necessary to favor mono- or di-substitution.
-
Reagent Preparation : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv. for mono-substitution, 2.2 equiv. for di-substitution), and the base (e.g., K₃PO₄, 2.0 equiv. per bromine).
-
Catalyst Addition : Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio). The mixture should be stirred to ensure homogeneity.[15][16]
-
Degassing : Purge the reaction mixture with the inert gas for an additional 10-15 minutes.[16]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to isolate the desired mono- or di-substituted product.[15]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1][7][18]
Caption: Interplay of key parameters in Suzuki coupling optimization.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Bis(4-bromophenyl) sulphide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(4-bromophenyl) sulphide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to synthesize this compound is showing a lower than expected yield and multiple spots on my TLC analysis. What are the potential side reactions?
Several side reactions can occur during the synthesis of this compound, leading to a complex product mixture and reduced yield. The most common synthetic routes involve either the reaction of a sulfur source with a brominated aromatic compound or the coupling of a bromothiophenol derivative. Each route has its characteristic side reactions.
Potential Side Reactions Include:
-
Formation of Bis(4-bromophenyl) disulfide: This is a common side product, especially when using 4-bromothiophenol as a starting material. Oxidative coupling of two thiol molecules can readily occur in the presence of air or other oxidizing agents.
-
Over-oxidation to Sulfoxide and Sulfone: The sulphide product can be oxidized to Bis(4-bromophenyl) sulfoxide and further to Bis(4-bromophenyl) sulfone, particularly under harsh reaction conditions or in the presence of oxidizing agents.[1]
-
Incomplete Reaction: Unreacted starting materials, such as 4-bromothiophenol or 1,4-dibromobenzene, may remain in the reaction mixture.
-
Formation of Isomeric Products: If the starting materials are not purely para-substituted, or if reaction conditions promote aromatic rearrangements, ortho- or meta-substituted isomers of the desired product can be formed.
-
Homo-coupling of Aryl Halides: In syntheses employing coupling reactions like the Ullmann condensation, homo-coupling of the aryl halide can lead to the formation of 4,4'-dibromobiphenyl as a byproduct.[2]
-
Polymerization: Under certain conditions, polymerization can occur, leading to the formation of poly(p-phenylene sulfide) type structures.
The following table summarizes these potential side reactions and suggests troubleshooting strategies:
| Side Product/Issue | Potential Cause | Troubleshooting Strategy |
| Bis(4-bromophenyl) disulfide | Oxidation of 4-bromothiophenol starting material. | - Degas solvents and run the reaction under an inert atmosphere (Nitrogen or Argon).- Use a reducing agent to convert the disulfide back to the thiol in situ. |
| Bis(4-bromophenyl) sulfoxide/sulfone | Presence of oxidizing agents or high reaction temperatures. | - Avoid strong oxidizing agents.- Maintain careful temperature control.- Use a milder synthetic route if over-oxidation is persistent. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry. | - Increase reaction time or temperature cautiously.- Ensure correct stoichiometry of reactants.- Check the purity and reactivity of starting materials. |
| Isomeric Impurities | Use of impure starting materials or isomerization during the reaction. | - Use highly pure, isomerically pure starting materials.- Employ milder reaction conditions to prevent rearrangements. |
| 4,4'-Dibromobiphenyl | Homo-coupling of 4-bromoaryl compounds in coupling reactions (e.g., Ullmann). | - Optimize the catalyst and ligand system for the cross-coupling reaction.- Adjust the stoichiometry of the reactants to favor the desired C-S bond formation. |
| Polymerization | High temperatures and prolonged reaction times. | - Reduce reaction temperature and time.- Use a solvent that disfavors polymerization. |
Q2: I am using an Ullmann-type coupling reaction to synthesize this compound and I am observing significant amounts of byproducts. How can I optimize this reaction?
The Ullmann condensation for the formation of diaryl sulfides can be challenging due to the high temperatures and stoichiometric copper often required, which can promote side reactions.
Troubleshooting the Ullmann Condensation:
-
Catalyst and Ligand: The choice of copper source, ligand, and base is critical. Modern Ullmann-type reactions often employ soluble copper(I) salts with specific ligands (e.g., phenanthrolines, diamines) to improve efficiency and reduce reaction temperatures.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used. The choice of solvent can influence the reaction rate and selectivity.
-
Temperature: While classic Ullmann reactions require high temperatures (>200 °C), modern catalytic systems can often operate at lower temperatures (100-150 °C), which helps to minimize side reactions like homo-coupling and decomposition.
-
Inert Atmosphere: Running the reaction under an inert atmosphere is crucial to prevent the oxidation of the thiolate intermediate, which can lead to disulfide formation.
Below is a diagram illustrating the general workflow for optimizing an Ullmann-type synthesis of this compound.
Caption: Optimization workflow for Ullmann synthesis.
Q3: How can I detect and quantify the common impurities in my this compound product?
A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to get a preliminary assessment of the reaction progress and the number of components in the crude product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. The mass spectra of the separated components can be compared with libraries to identify known side products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the product mixture, especially for less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the main product and any significant impurities. Quantitative NMR (qNMR) can be used to determine the relative amounts of each component if suitable internal standards are used.
The following diagram outlines a typical analytical workflow for product analysis.
Caption: Analytical workflow for product characterization.
Experimental Protocols
General Protocol for the Synthesis of this compound via Nucleophilic Aromatic Substitution:
This is a generalized protocol and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophenol (1.0 eq), a suitable base (e.g., K2CO3, 1.5 eq), and a polar aprotic solvent (e.g., DMF).
-
Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Addition of Aryl Halide: Add 1-bromo-4-iodobenzene (1.0 eq) to the mixture. The use of an aryl iodide is often preferred over a bromide due to its higher reactivity.
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
The following diagram illustrates the logical relationship between starting materials and potential side products in a typical synthesis.
Caption: Reaction scheme and potential side products.
References
Technical Support Center: Purification of Crude Bis(4-bromophenyl) sulphide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Bis(4-bromophenyl) sulphide.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of Purified Product After Recrystallization
-
Question: I am getting a very low recovery of this compound after recrystallization. What are the possible causes and how can I improve the yield?
-
Answer: Low recovery during recrystallization is a common issue that can be attributed to several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature. If the compound is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor.
-
Using an Excessive Amount of Solvent: Using more solvent than necessary to dissolve the crude product will result in a lower yield as more of the product will remain dissolved upon cooling.
-
Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Slow cooling allows for the formation of larger, purer crystals.
-
Premature Crystallization During Hot Filtration: If insoluble impurities are present and a hot filtration step is performed, the solution may cool down and crystallize on the filter paper or in the funnel.
Solutions:
-
Solvent Optimization: Test a range of solvents or solvent mixtures. Ethanol or a mixture of ethanol and water is a good starting point.[1] For less polar impurities, a solvent system like ethyl acetate/hexane might be effective.
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Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions until dissolution is complete.
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Controlled Cooling: Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath to maximize crystal formation.
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Prevent Premature Crystallization: If hot filtration is necessary, preheat the funnel and filter flask and use a fluted filter paper to speed up the filtration process.
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Issue 2: Persistent Impurities After a Single Purification Step
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Question: After performing either a single recrystallization or column chromatography, my this compound is still not pure. What should I do?
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Answer: A single purification step is often insufficient to achieve high purity, especially if the crude product contains a complex mixture of impurities.
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Identify the Impurities: If possible, identify the persistent impurities using analytical techniques like TLC, GC-MS, or NMR. Common impurities can include unreacted starting materials (e.g., 4-bromothiophenol, 4-bromohalobenzene), homocoupled byproducts (e.g., 4,4'-dibromobiphenyl), or oxidation products (Bis(4-bromophenyl) sulfoxide and Bis(4-bromophenyl) sulfone).
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Sequential Purification: A combination of purification techniques is often more effective. For example, an initial recrystallization can remove the bulk of certain impurities, followed by column chromatography to separate the remaining closely related compounds.
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Optimize Chromatography Conditions: If using column chromatography, ensure the solvent system provides good separation of your product from the impurities on a TLC plate (a ∆Rf of at least 0.2 is desirable). A gradient elution might be necessary to separate compounds with very different polarities.
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Issue 3: Product Discoloration
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Question: My purified this compound has a yellowish or brownish tint. What causes this and how can I obtain a white product?
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Answer: Discoloration is often due to the presence of trace, highly colored impurities, which may be polymeric materials or oxidation byproducts.
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Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.
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Thorough Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor that may contain colored impurities.
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Oxidation Prevention: If the discoloration is due to oxidation, ensure that the purification process is carried out with minimal exposure to air and high temperatures for extended periods.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route used.
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From Sodium Sulfide and 4-bromohalobenzene: Unreacted 4-bromohalobenzene and potentially polysulfides.
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Ullmann Condensation (from 4-bromothiophenol and 4-bromoiodobenzene): Unreacted 4-bromothiophenol and 4-bromoiodobenzene, and the homocoupled product, 4,4'-dibromobiphenyl.
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General: Oxidation of the sulfide product can lead to the formation of Bis(4-bromophenyl) sulfoxide and Bis(4-bromophenyl) sulfone.
Q2: What is a good starting solvent system for the flash chromatography of this compound?
A2: A good starting point for developing a solvent system for flash chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate. Based on the structure of this compound, a relatively non-polar eluent should be effective. Start with a low percentage of ethyl acetate in hexane (e.g., 2-5%) and gradually increase the polarity while monitoring the separation by TLC. The target Rf for the product should be in the range of 0.2-0.3 for optimal separation.
Q3: Can I use a method other than recrystallization or column chromatography for purification?
A3: For some related compounds, sublimation has been used as a purification technique.[1] This method is effective for solids that can sublime without decomposition and can be particularly good for removing non-volatile impurities. However, it may not be suitable for large quantities and requires specialized equipment.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the purity of fractions. Spot each collected fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or by staining. Combine the fractions that contain only the pure product.
Data Presentation
Table 1: Comparison of Purification Methods for Diaryl Sulfides
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Simple, scalable, can remove baseline impurities effectively. | Can have lower yields if the compound is somewhat soluble at low temperatures; may not separate closely related impurities. | >98% (if impurities have significantly different solubility) |
| Flash Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | Can separate complex mixtures and compounds with similar polarities. | Can be time-consuming, requires larger volumes of solvent, potential for product decomposition on silica gel. | >99% |
| Sublimation | Transition of a substance directly from the solid to the gas phase, followed by condensation. | Can provide very high purity for suitable compounds; removes non-volatile impurities. | Not suitable for all compounds; can be difficult to scale up. | >99.5% (for ideal compounds) |
Table 2: Recommended Solvents for Purification of this compound
| Purification Step | Solvent/Solvent System | Rationale |
| Recrystallization | Ethanol or Ethanol/Water | Good balance of solubility at high and low temperatures for many aromatic compounds.[1] |
| Column Chromatography (Mobile Phase) | Hexane/Ethyl Acetate (e.g., 98:2 to 90:10 v/v) | Allows for fine-tuning of polarity to achieve good separation of the non-polar product from potentially more polar impurities. |
| TLC Analysis | Hexane/Ethyl Acetate (e.g., 90:10 v/v) | Provides good resolution for monitoring reaction progress and column fractions. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.
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(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal or other insoluble materials are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
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TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is 10% ethyl acetate in hexane. The ideal system should give the product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a flash column with silica gel using the chosen eluent.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
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Elution: Elute the column with the chosen solvent system, applying positive pressure.
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Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A general workflow for the purification of crude this compound.
References
Technical Support Center: Synthesis of Bis(4-bromophenyl) sulphide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Bis(4-bromophenyl) sulphide synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation in a structured format to address common issues encountered during the synthesis process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Poor Quality Reagents: Degradation of starting materials or reagents (e.g., 4-bromothiophenol, 4-bromoiodobenzene, sodium sulfide). | Use freshly purified or commercially available high-purity reagents. Ensure solvents are anhydrous where necessary. | |
| Catalyst Inactivity: If using a palladium-catalyzed cross-coupling reaction, the catalyst may be poisoned or deactivated. | Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation. Use high-purity, degassed solvents. Consider using a different palladium precursor or ligand. | |
| Incorrect Stoichiometry: Molar ratios of reactants are not optimal. | Carefully measure and ensure the correct stoichiometry of reactants and reagents as specified in the protocol. | |
| Formation of Side Products | Disulfide Formation: Oxidation of the thiophenol starting material can lead to the formation of bis(4-bromophenyl) disulfide. | Perform the reaction under an inert atmosphere to minimize oxidation. The use of a reducing agent or specific catalysts can also suppress disulfide formation. |
| Over-oxidation: The desired sulfide product can be oxidized to the corresponding sulfoxide or sulfone, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures. | Maintain an inert atmosphere and control the reaction temperature carefully. Avoid unintentional introduction of oxidizing species. | |
| Homocoupling of Aryl Halide: In cross-coupling reactions, the aryl halide may react with itself to form a biphenyl byproduct. | Optimize the reaction conditions, including the choice of catalyst, ligand, and base, to favor the desired C-S bond formation. | |
| Difficult Product Purification | Co-elution of Impurities: The product may have a similar polarity to starting materials or side products, making chromatographic separation challenging. | Optimize the solvent system for column chromatography. A gradient elution may be necessary for better separation. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Oily Product Instead of Solid: The final product is obtained as an oil, which can be difficult to handle and purify. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Purification by column chromatography followed by solvent evaporation may yield a solid. Trituration with a non-polar solvent like hexane can also help in solidifying the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods include:
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Nucleophilic Aromatic Substitution (SNAr): Reaction of 4-bromothiophenol with a 4-bromo-substituted benzene ring activated by an electron-withdrawing group.
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Metal-Catalyzed Cross-Coupling Reactions: Palladium or copper-catalyzed coupling of 4-bromothiophenol with a 4-bromophenyl halide (e.g., 4-bromoiodobenzene).
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Reaction with a Sulfur Source: Reacting a 4-bromophenyl halide with a sulfur source like sodium sulfide.
Q2: How can I minimize the formation of the bis(4-bromophenyl) disulfide byproduct?
A2: To minimize disulfide formation, it is crucial to work under an inert atmosphere (nitrogen or argon) to prevent the oxidation of the thiophenol. Using a slight excess of the reducing agent, if applicable to the specific protocol, can also be beneficial.
Q3: My reaction is sluggish. What can I do to increase the reaction rate?
A3: You can try several approaches:
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Increase Temperature: Cautiously increase the reaction temperature while monitoring for the formation of side products.
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Change Solvent: A solvent with a higher boiling point might be beneficial. The choice of solvent can also significantly impact reaction rates in cross-coupling reactions.
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Optimize Catalyst/Ligand: In metal-catalyzed reactions, screening different catalysts and ligands can dramatically improve reaction kinetics.
Q4: What is the best way to purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate, starting with a low polarity to elute non-polar impurities and gradually increasing the polarity to elute the desired product. Recrystallization from a suitable solvent such as ethanol or a mixture of hexane and dichloromethane can also be used to obtain a high-purity product.
Q5: Can this compound be synthesized without a metal catalyst?
A5: Yes, metal-free methods for the synthesis of diaryl sulfides are available. One such approach involves the reaction of an aryl halide with a thiol in the presence of a strong base in a polar aprotic solvent like DMSO. Visible-light-promoted reactions are also emerging as a green alternative.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cross-Coupling of 4-Bromothiophenol and 4-Bromoiodobenzene
This protocol is adapted from general procedures for palladium-catalyzed C-S cross-coupling reactions and should be optimized for the specific substrates.
Materials:
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4-Bromothiophenol
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4-Bromoiodobenzene
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Palladium(II) acetate (Pd(OAc)2)
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Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
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Cesium carbonate (Cs2CO3)
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Anhydrous and degassed toluene
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To an oven-dried Schlenk flask, add 4-bromoiodobenzene (1.0 mmol), 4-bromothiophenol (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
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Evacuate and backfill the flask with an inert gas three times.
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Add anhydrous and degassed toluene (5 mL) via syringe.
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Heat the reaction mixture to 110 °C and stir for 12-24 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the mixture with ethyl acetate and filter through a pad of Celite.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
Protocol 2: Synthesis from Sodium Sulfide and 4-Bromochlorobenzene
This protocol is based on classical methods for the synthesis of diaryl sulfides.
Materials:
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4-Bromochlorobenzene
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Sodium sulfide nonahydrate (Na2S·9H2O)
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N,N-Dimethylformamide (DMF)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (0.5 mmol) in DMF (5 mL) under an inert atmosphere.
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Add 4-bromochlorobenzene (1.1 mmol) to the solution.
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Heat the reaction mixture to 150 °C and stir for 24 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
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Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
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Combine the organic layers and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the residue by column chromatography (hexane/ethyl acetate).
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of diaryl sulfides, which can be used as a starting point for optimizing the synthesis of this compound.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd-Catalyzed Cross-Coupling | Aryl halide, Aryl thiol | Pd(OAc)2, Xantphos, Cs2CO3 | Toluene | 110 | 12-24 | 70-95 | General Procedure |
| Cu-Catalyzed Cross-Coupling | Aryl halide, Aryl thiol | CuI, Ligand, Base | DMF | 120-140 | 24 | 60-90 | General Procedure |
| Nucleophilic Substitution | Aryl halide, Sodium Sulfide | - | DMF | 150 | 24 | 50-70 | General Procedure |
| Visible-Light Promoted | Aryl halide, Aryl thiol | Photocatalyst, Base | DMSO | Room Temp | 5-12 | 80-95 | General Procedure |
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Minimizing byproduct formation in Bis(4-bromophenyl) sulphide reactions
Welcome to the technical support center for the synthesis of Bis(4-bromophenyl) sulphide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most frequently encountered byproduct is the corresponding disulfide, Bis(4-bromophenyl) disulfide . This is particularly prevalent in reactions involving the oxidation of a thiophenol intermediate or when using a sulfur transfer reagent where the stoichiometry is not carefully controlled. Another potential byproduct, especially in copper-catalyzed reactions like the Ullmann condensation, is the formation of biphenyl derivatives through homocoupling of the aryl halide. In reactions conducted at high temperatures, polymerization can lead to the formation of poly(p-phenylene sulfide) .
Q2: My reaction is showing a significant amount of Bis(4-bromophenyl) disulfide. What are the likely causes and how can I prevent it?
A2: The formation of Bis(4-bromophenyl) disulfide is typically an oxidative side reaction. Key causes include:
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Presence of an oxidant: Unintentional exposure to air (oxygen) can oxidize the 4-bromothiophenolate intermediate.
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Incorrect stoichiometry: In reactions using a sulfur source like sodium sulfide, a 1:1 molar ratio of the aryl halide to the sulfide source can lead to disulfide formation. An excess of the aryl halide is often preferred.
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Reaction conditions: Certain solvents and temperatures can promote the oxidation of thiols.
To minimize disulfide formation, consider the following:
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Degas your solvent and reaction mixture: Purging with an inert gas like nitrogen or argon can remove dissolved oxygen.
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Adjust reactant stoichiometry: When using a sulfide source, a slight excess of the 4-bromoaryl halide can help to consume the thiolate intermediate before it can oxidize.
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Control reaction temperature: Lowering the reaction temperature may reduce the rate of the oxidative side reaction.
Q3: The yield of my this compound synthesis is consistently low. What factors could be contributing to this?
A3: Low yields can stem from several factors:
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Incomplete reaction: The reaction may not be going to completion due to insufficient reaction time, low temperature, or an ineffective catalyst or base.
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Byproduct formation: As discussed in Q1 and Q2, the formation of significant amounts of byproducts will naturally lower the yield of the desired product.
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Deactivation of the catalyst: In catalytic reactions (e.g., using copper or palladium), the catalyst can be deactivated by sulfur compounds, hindering the reaction progress.
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Poor quality of reagents: Impurities in starting materials or solvents can interfere with the reaction.
To improve your yield, you can:
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Optimize reaction conditions: Systematically vary the temperature, reaction time, solvent, and base to find the optimal conditions for your specific reaction.
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Use a phase-transfer catalyst: In reactions with two immiscible phases (e.g., solid-liquid), a phase-transfer catalyst can significantly improve the reaction rate and yield.
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Ensure high-purity reagents: Use freshly purified solvents and high-quality starting materials.
Troubleshooting Guides
Guide 1: Synthesis via Nucleophilic Aromatic Substitution (e.g., from 4-bromothiophenol and a 4-bromoaryl halide)
This approach is analogous to the Williamson ether synthesis.
| Issue | Possible Cause | Recommended Solution |
| Low to no product formation | 1. Incomplete deprotonation of 4-bromothiophenol. 2. Low reaction temperature. 3. Inactive aryl halide. | 1. Use a stronger base (e.g., NaH, K₂CO₃) and ensure anhydrous conditions. 2. Gradually increase the reaction temperature, monitoring for byproduct formation. 3. If using 4-bromochlorobenzene, consider switching to 4-bromoiodobenzene, which is more reactive. |
| Significant formation of Bis(4-bromophenyl) disulfide | 1. Oxidation of the 4-bromothiophenolate intermediate by atmospheric oxygen. | 1. Thoroughly degas the solvent and maintain an inert atmosphere (N₂ or Ar) throughout the reaction. |
| Presence of unreacted starting materials | 1. Insufficient reaction time. 2. Catalyst deactivation (if using a catalyst). | 1. Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. 2. Consider using a more robust catalyst or a higher catalyst loading. |
Guide 2: Synthesis via Ullmann-type Condensation (Copper-Catalyzed)
This method typically involves the reaction of 4-bromothiophenol or a sulfur source with a 4-bromoaryl halide in the presence of a copper catalyst.
| Issue | Possible Cause | Recommended Solution |
| Reaction is sluggish or does not proceed | 1. Inactive copper catalyst. 2. High reaction temperatures are often required for traditional Ullmann reactions. 3. Inappropriate ligand for the copper catalyst. | 1. Activate the copper catalyst if necessary (e.g., by washing with dilute acid). Consider using a more soluble copper(I) salt (e.g., CuI). 2. Ensure the reaction temperature is sufficiently high (often >150 °C), or explore modern, milder Ullmann-type protocols. 3. Screen different ligands (e.g., phenanthroline, N,N'-dimethylethylenediamine) to find one that accelerates the reaction. |
| Formation of biphenyl byproducts | 1. Homocoupling of the aryl halide is a common side reaction in Ullmann condensations. | 1. The addition of a bulky amine base like N,N-diisopropylethylamine (DIPEA) has been shown to inhibit the formation of biphenyl byproducts in some diaryl sulfide syntheses.[1] |
| Difficulty in removing copper catalyst from the product | 1. The copper catalyst can be challenging to remove during workup. | 1. After the reaction, consider washing the organic phase with an aqueous solution of a chelating agent like EDTA to remove residual copper. |
Data Presentation
Table 1: Effect of Phase-Transfer Catalyst on the Yield of 4,4'-Biscyanophenyl Sulfide*
Data from a study on the phase-transfer catalyzed melt synthesis of 4,4'-biscyanophenyl sulfide from 4-chlorobenzonitrile and sodium sulfide. While not the exact target molecule, this data provides insight into the effectiveness of different catalysts in a related diaryl sulfide synthesis.
| Catalyst | Yield (%) |
| Tetrabutylphosphonium bromide | 65 |
| Tetrabutylammonium bromide | 55 |
| Aliquat 336 | 45 |
| 18-Crown-6 | 25 |
Experimental Protocols
Protocol 1: General Procedure for Nano Copper Oxide Catalyzed Synthesis of Symmetrical Diaryl Sulfides
This protocol is adapted from a general method for the synthesis of symmetrical diaryl sulfides and can be optimized for the synthesis of this compound.
Materials:
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4-Bromoiodobenzene (or 1,4-dibromobenzene) (2.0 mmol)
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Potassium thiocyanate (1.5 mmol)
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Nano copper(II) oxide (5.0 mol%)
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Potassium hydroxide (2.0 equiv)
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Dimethyl sulfoxide (DMSO) (2.0 mL)
Procedure:
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Combine the aryl halide, potassium thiocyanate, nano CuO, and KOH in a reaction vessel.
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Add DMSO and stir the mixture at 130 °C under a nitrogen atmosphere.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Add a 1:1 mixture of ethyl acetate and water (20 mL).
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Separate the copper oxide catalyst by centrifugation.
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Wash the organic layer with brine and water, then dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Catalyst selection to reduce dehalogenation of Bis(4-bromophenyl) sulphide
Technical Support Center: Catalyst Selection for Suzuki-Miyaura Coupling
Topic: Minimizing Dehalogenation of Bis(4-bromophenyl) sulphide in Suzuki-Miyaura Coupling Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of dehalogenated byproducts during the Suzuki-Miyaura coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of a Suzuki-Miyaura coupling reaction?
A1: Dehalogenation is a common side reaction in which the aryl bromide starting material, in this case, this compound, is reduced, and a bromine atom is replaced by a hydrogen atom.[1][2][3] This undesired reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.[2]
Q2: What is the primary mechanism leading to dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][4] This can happen through the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[1][4] The Pd-H species can then react with the aryl group on the palladium intermediate to yield the dehalogenated product, diphenyl sulphide.[4]
Q3: How can I identify if dehalogenation is occurring in my reaction?
A3: The presence of the dehalogenated byproduct (diphenyl sulphide) can be confirmed using standard analytical techniques:
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Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting this compound.[2][3]
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Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated product.[2][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show characteristic signals for the diphenyl sulphide, notably the disappearance of the signals corresponding to the brominated aromatic rings and the appearance of new proton signals in their place.[2][3]
Q4: Are substrates like this compound particularly prone to dehalogenation?
A4: While aryl bromides are generally less susceptible to dehalogenation than aryl iodides, the reaction conditions play a crucial role.[3] Factors such as the choice of catalyst, ligand, base, and solvent can significantly influence the extent of this side reaction. For complex molecules, a systematic optimization of these parameters is often necessary.
Troubleshooting Guide: Minimizing Dehalogenation
If you are observing significant dehalogenation of this compound, consider the following troubleshooting steps.
Logical Workflow for Troubleshooting Dehalogenation
Caption: A troubleshooting workflow for minimizing dehalogenation.
Catalyst and Ligand Selection
The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[1][4]
Table 1: Effect of Ligand on Dehalogenation of this compound
| Catalyst System (Pd Source + Ligand) | Typical Yield of Desired Product (%) | Typical Dehalogenation (%) | Recommendation |
| Pd(PPh₃)₄ | 60-75 | 20-30 | Prone to dehalogenation; consider alternatives. |
| Pd₂(dba)₃ + P(t-Bu)₃ | 80-90 | 5-15 | Good starting point for reducing dehalogenation.[1] |
| Pd(OAc)₂ + SPhos | 85-95 | <10 | Highly recommended for challenging substrates.[1] |
| XPhos Pd G2 (Pre-catalyst) | >90 | <5 | Excellent for suppressing dehalogenation.[3] |
Note: The data presented are typical values for illustrative purposes and may vary based on specific reaction conditions.
Choice of Base
Strong bases, particularly alkoxides like sodium ethoxide or potassium tert-butoxide, can act as hydride sources and promote dehalogenation.[2] Weaker inorganic bases are generally preferred.
Table 2: Effect of Base on Dehalogenation
| Base | Strength | Recommendation |
| NaOEt, KOtBu | Strong | Avoid; high potential for dehalogenation.[2] |
| K₂CO₃, Cs₂CO₃ | Moderate | Good alternative to strong bases.[1] |
| K₃PO₄ | Moderate | Often the preferred choice for suppressing dehalogenation.[1][2] |
Solvent Selection
Protic solvents, such as alcohols, can be a source of protons and contribute to dehalogenation.[1][3] Aprotic solvents are generally a better choice.
Table 3: Effect of Solvent on Dehalogenation
| Solvent | Type | Recommendation |
| Ethanol, Methanol | Protic | Avoid or use in a mixed solvent system with caution.[1][3] |
| Dioxane, Toluene, THF | Aprotic | Highly recommended for minimizing dehalogenation.[1] |
Recommended Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, using a catalyst system known to minimize dehalogenation.[1]
Materials:
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This compound (1.0 mmol)
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Arylboronic acid (2.4 mmol, 1.2 equiv. per bromide)
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Pd₂(dba)₃ (0.01 mmol, 1 mol%)
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SPhos (0.022 mmol, 2.2 mol%)
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Potassium phosphate (K₃PO₄) (4.0 mmol, 2.0 equiv. per bromide)
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Toluene (10 mL)
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Water (1 mL)
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
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In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in toluene.
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Add the catalyst solution to the reaction flask, followed by the remaining toluene and water.
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Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
Caption: A standard experimental workflow for Suzuki-Miyaura coupling.
Understanding the Catalytic Cycle and Dehalogenation Pathway
A clear understanding of the catalytic cycle helps in troubleshooting unwanted side reactions.
Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.
References
Technical Support Center: Troubleshooting Polymerization of Bis(4-bromophenyl) sulphide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in the polymerization of bis(4-bromophenyl) sulphide to poly(p-phenylene sulfide) (PPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing significantly low yield in my polymerization of this compound. What are the common causes?
Low monomer conversion in the synthesis of poly(p-phenylene sulfide) (PPS) from this compound can stem from several factors. The most common issues are related to reagent purity, reaction conditions, and the presence of inhibitors. Key areas to investigate include:
-
Monomer Impurities: The purity of this compound is critical. Impurities can terminate the polymerization chain reaction.
-
Reaction Temperature: The polymerization of PPS is highly temperature-dependent. Suboptimal temperatures can lead to slow reaction kinetics or side reactions.
-
Solvent Quality: The presence of moisture or other impurities in the solvent can interfere with the reaction.
-
Incomplete Reaction Time: The polymerization may require a significant amount of time to achieve high conversion.
-
Side Reactions: Unwanted side reactions can consume monomers or terminate growing polymer chains.
Q2: How does reaction temperature affect the conversion and molecular weight of the polymer?
Temperature plays a crucial role in the polymerization process. At lower temperatures (e.g., 220-230 °C), the reaction is slow and may result in a polymer with a low degree of polymerization. Conversely, excessively high temperatures can promote side reactions, which may negatively impact the final conversion and the properties of the resulting polymer. Optimal temperature control is therefore essential for achieving high conversion and the desired molecular weight. For instance, increasing the temperature from 220-230 °C to 260-270 °C can dramatically shorten the required reaction time from nearly two days to eight hours and significantly increase the degree of polymerization.
Q3: My polymer has a low molecular weight. How can I increase it?
Achieving a high molecular weight is often a primary goal in PPS synthesis. If you are observing low molecular weight, consider the following:
-
Optimize Reaction Temperature and Time: As mentioned, higher temperatures (within an optimal range) and sufficient reaction time are critical for chain propagation.
-
Ensure Monomer Purity: Impurities in the this compound monomer can act as chain terminators, limiting the final molecular weight.
-
Maintain an Inert Atmosphere: The polymerization should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can interfere with polymerization.
Q4: What is a typical experimental protocol for the polymerization of this compound?
A general procedure for the synthesis of PPS from this compound via thermolysis in the presence of an iodide source is described below. This protocol is based on established laboratory methods.
Experimental Protocol: Synthesis of Poly(p-phenylene sulfide)
Materials:
-
This compound
-
Potassium iodide
-
1-Chloronaphthalene (solvent)
-
Methanol (for purification)
-
Chloroform (for purification)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: In a reaction tube or flask equipped with a nitrogen inlet and a condenser, combine this compound and an equimolar amount of potassium iodide.
-
Solvent Addition: Add 1-chloronaphthalene to the reaction vessel to dissolve the reactants.
-
Inert Atmosphere: Purge the reaction vessel with a slow stream of nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Reaction: Immerse the reaction vessel in a preheated sand bath or heating mantle. The reaction temperature should be maintained between 250-260 °C.
-
Reaction Monitoring: The progress of the polymerization can be monitored by the evolution of iodine, which indicates the reaction is proceeding. The reaction is considered complete when the evolution of iodine ceases. The typical reaction time at this temperature is around 18 hours.
-
Isolation of Polymer: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with additional 1-chloronaphthalene.
-
Purification:
-
Precipitate the polymer by pouring the solution into methanol.
-
Collect the solid polymer by filtration.
-
Wash the polymer sequentially with hot methanol and hot chloroform to remove any unreacted monomers and low molecular weight oligomers.
-
Finally, wash the polymer with methanol again.
-
-
Drying: Dry the purified polymer in a vacuum oven at 120 °C overnight to obtain a pale yellow powder.
Data Presentation
The following table summarizes the impact of key reaction parameters on the conversion and molecular weight of the resulting poly(p-phenylene sulfide).
| Parameter | Condition | Effect on Conversion | Effect on Molecular Weight | Reference |
| Temperature | 220-230 °C | Low to Moderate | Low (DP ~50) | |
| 260-270 °C | High | High (DP ~180) | ||
| Reaction Time | Insufficient | Low | Low | |
| Optimized (e.g., 8h at 260-270°C) | High | High | ||
| Monomer Purity | Low | Low | Low | General Knowledge |
| High | High | High | General Knowledge | |
| Atmosphere | Air | Potentially Lower | Potentially Lower | General Knowledge |
| Inert (Nitrogen) | Optimal | Optimal |
DP = Degree of Polymerization
Mandatory Visualizations
The following diagrams illustrate the logical troubleshooting workflow for addressing low conversion in the polymerization of this compound.
Caption: A logical workflow for troubleshooting low conversion.
Impact of base selection on Bis(4-bromophenyl) sulphide coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of bis(4-bromophenyl) sulphide, with a particular focus on the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so crucial in the synthesis of this compound?
A1: The base plays several critical roles in both Ullmann and Buchwald-Hartwig type coupling reactions, which are commonly used for the synthesis of diaryl sulfides like this compound. Its primary functions include:
-
Deprotonation: In reactions involving a thiol nucleophile (like 4-bromothiophenol), the base deprotonates the thiol to form the more nucleophilic thiolate anion, which is essential for the coupling to proceed.
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Catalyst Activation/Regeneration: In many catalytic cycles, particularly in Buchwald-Hartwig reactions, the base is involved in the generation of the active catalyst and its regeneration after the product is formed.
-
Neutralization of Acid Byproducts: The reaction generates acidic byproducts (e.g., HBr) that need to be neutralized to prevent side reactions and catalyst deactivation.
The strength, solubility, and nature of the base can significantly impact the reaction rate, yield, and the formation of byproducts.
Q2: What are the most common bases used for the synthesis of this compound?
A2: A variety of inorganic and organic bases are used, with the choice depending on the specific coupling reaction (e.g., Ullmann or Buchwald-Hartwig), the catalyst system, and the solvent. Commonly employed bases include:
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). These are often used in both copper- and palladium-catalyzed reactions.
-
Alkoxide Bases: Sodium tert-butoxide (NaOt-Bu) is a strong base frequently used in Buchwald-Hartwig amination and can also be applied to C-S coupling reactions.
-
Organic Amine Bases: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic amine base that can be effective in certain palladium-catalyzed C-S coupling reactions.[1]
Q3: How does the strength of the base affect the reaction?
A3: The strength of the base needs to be carefully matched to the reaction.
-
Strong Bases (e.g., NaOt-Bu): These can lead to higher reaction rates but may also promote side reactions, such as the degradation of substrates with base-sensitive functional groups.
-
Weaker Bases (e.g., K₂CO₃, K₃PO₄): These are often a good starting point as they are less likely to cause degradation of sensitive molecules. However, they may require higher temperatures or longer reaction times to achieve good conversion. For substrates with hydrolytically labile or reactive functional groups (e.g., esters, nitriles), weaker bases like carbonates or phosphates are generally recommended.
Q4: I am observing low to no yield of this compound. Could the base be the issue?
A4: Yes, the base is a common culprit for low yields. Consider the following:
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Insufficient Basicity: The base may be too weak to efficiently deprotonate the thiol or facilitate the catalytic cycle, leading to a stalled reaction.
-
Poor Solubility: Inorganic bases like K₂CO₃ and K₃PO₄ have low solubility in many organic solvents. If the base is not sufficiently dispersed or if the solvent system is not optimized, the reaction can be slow or incomplete. Vigorous stirring is crucial.
-
Base Degradation: Some bases can be sensitive to air and moisture. Using old or improperly stored base can lead to lower reactivity.
-
Incorrect Base for the Catalyst System: Different catalyst systems (e.g., copper vs. palladium, different ligands) have different requirements for the base. A base that works well for one system may be ineffective in another.
Troubleshooting Guide
| Problem | Potential Cause(s) Related to Base Selection | Suggested Solution(s) |
| Low or No Product Formation | 1. The base is too weak to deprotonate the thiol or facilitate the catalytic cycle. 2. The base is poorly soluble in the reaction solvent. 3. The base has degraded due to improper storage. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). 2. Ensure vigorous stirring. Consider a solvent system that improves the solubility or a phase-transfer catalyst. 3. Use freshly opened or properly stored base. |
| Formation of Side Products (e.g., Dehalogenation) | 1. The base is too strong, leading to side reactions. 2. The reaction temperature is too high in combination with a strong base. | 1. Switch to a weaker base (e.g., from NaOt-Bu to K₃PO₄ or K₂CO₃). 2. Lower the reaction temperature. |
| Inconsistent Results | 1. The base is hygroscopic and absorbing varying amounts of water. 2. The quality of the base varies between batches. | 1. Dry the base before use (e.g., by heating under vacuum). 2. Use a high-purity grade of the base from a reliable supplier. |
| Reaction Stalls Before Completion | 1. The base is consumed by side reactions. 2. The base is deactivating the catalyst. | 1. Use a larger excess of the base. 2. Screen different bases to find one that is more compatible with the chosen catalyst system. |
Data on Base Selection in Diaryl Sulphide Synthesis
| Aryl Halide | Sulfur Source | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Na₂S₂O₃ | Pd@COF-TB | DIPEA | DMF | 120 | - | High | [1] |
| Aryl Iodide | Thiophenol | CuI | K₂CO₃ | Toluene | 110 | 24 | 85-95 | General Ullmann conditions |
| Aryl Bromide | Thiophenol | Pd(OAc)₂/Ligand | NaOt-Bu | Toluene | 100 | 12 | 80-90 | General Buchwald-Hartwig conditions |
| Aryl Bromide | Thiophenol | CuI/Ligand | Cs₂CO₃ | Dioxane | 110 | 20 | 75-85 | General Ullmann conditions |
| Aryl Iodide | Thiophenol | CuI | K₃PO₄ | DMF | 120 | 18 | 88-98 | General Ullmann conditions |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of Symmetrical Diaryl Sulphides using DIPEA
This protocol is adapted from a general method for the synthesis of symmetrical diaryl sulfides.[1]
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To a Schlenk tube, add the aryl iodide (2.0 mmol), Na₂S₂O₃ (4.0 mmol), Pd@COF-TB catalyst (40 mg), and N,N-diisopropylethylamine (DIPEA) (4.0 mmol).
-
Add N,N-dimethylformamide (DMF) (6.0 mL) under a nitrogen atmosphere.
-
Stir the mixture at 120 °C and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
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Quench the reaction with water (6 mL) and extract with ethyl acetate (3 x 5 mL).
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Combine the organic layers, wash with saturated aqueous NaCl (3 x 5 mL), dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography.
Protocol 2: General Copper-Catalyzed Ullmann Coupling
This is a general procedure for the Ullmann-type synthesis of diaryl sulfides.
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To a dry flask, add CuI (5-10 mol%), the aryl bromide (1.0 equiv.), the thiol (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a high-boiling point polar solvent such as DMF or dioxane.
-
Heat the reaction mixture to 110-140 °C under an inert atmosphere.
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Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Solvent Effects on the Reactivity of Bis(4-bromophenyl) sulphide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(4-bromophenyl) sulphide. The following information addresses common issues related to solvent effects on the reactivity of this compound and its analogs in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound where solvent choice is critical?
A1: The reactivity of this compound is significantly influenced by the solvent in several key reactions, including:
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Cross-Coupling Reactions: Solvents play a crucial role in palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, by affecting catalyst solubility, stability, and reactivity. For instance, in the synthesis of symmetrical diaryl sulfides using a palladium nanocatalyst, DMF was found to be the most effective solvent compared to DMSO, NMP, H₂O, EtOH, and PEG₂₀₀.[1]
-
Oxidation Reactions: The selective oxidation of the sulfide to a sulfoxide or sulfone is highly dependent on the solvent system. The choice of solvent can influence the activity of the oxidizing agent and the stability of the intermediates.
-
Nucleophilic Aromatic Substitution (SNAr): The polarity and proticity of the solvent can dramatically alter the rate of SNAr reactions at the bromine-substituted carbon atoms. Polar aprotic solvents generally accelerate these reactions.
Q2: How does solvent polarity affect the rate of reactions involving diaryl sulfides?
A2: Solvent polarity is a key factor in determining reaction rates. For reactions proceeding through a polar transition state or charged intermediates, polar solvents can offer stabilization, thereby increasing the reaction rate. For example, in SN1-type reactions, polar protic solvents can stabilize the formation of a carbocation intermediate.[2] Conversely, for SN2 reactions, polar aprotic solvents are often preferred as they solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.[3]
Q3: Can the solvent change the outcome of a reaction with a diaryl sulfide derivative?
A3: Absolutely. A notable example is the copper-catalyzed reaction of aryl iodides with thioglycolic acid. When aqueous DMSO is used as the solvent, diaryl disulfides are the major product. However, switching the solvent to aqueous DMF favors the formation of arylthio acetic acids.[4] This demonstrates that the solvent can direct the reaction pathway towards different products.
Troubleshooting Guides
Issue 1: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent Choice | Screen a range of solvents with varying polarities and coordinating abilities (e.g., DMF, Dioxane, Toluene). | The solubility and activity of the palladium catalyst and reactants are highly solvent-dependent. DMF has been shown to be superior in certain diaryl sulfide syntheses.[1] |
| Poor Catalyst/Ligand Solubility | Select a solvent in which the catalyst and ligand are fully soluble at the reaction temperature. | Insoluble catalyst complexes will lead to low catalytic activity. |
| Solvent-Induced Catalyst Deactivation | Ensure the use of dry, degassed solvents, especially in reactions sensitive to air and moisture. | Some palladium catalysts are sensitive to oxygen and water, which can be present in wet solvents. |
Issue 2: Over-oxidation or Lack of Selectivity in Sulfide Oxidation
| Possible Cause | Troubleshooting Step | Rationale |
| Solvent Reactivity | Avoid solvents that can be oxidized by the chosen oxidant or that can react with the starting material or product. | For example, using an alcohol as a solvent with a strong oxidant could lead to side reactions. |
| Incorrect Solvent Polarity | Test solvents with different polarities. A change in polarity can affect the relative rates of the first and second oxidation steps. | The selectivity for sulfoxide over sulfone can be tuned by the solvent environment. |
| Inadequate Temperature Control | Optimize the reaction temperature in conjunction with the solvent. | Solvent choice can influence the required reaction temperature for optimal selectivity. |
Data Presentation: Solvent Effects on Diaryl Sulfide Synthesis
The following table summarizes the effect of different solvents on the yield of diphenyl sulfide in a palladium-catalyzed C-S coupling reaction.
| Solvent | Yield (%) |
| DMF | 91 |
| DMSO | 85 |
| NMP | 82 |
| H₂O | 56 |
| EtOH | 65 |
| PEG₂₀₀ | 78 |
Data adapted from a study on the synthesis of symmetrical diaryl sulfides.[1]
Experimental Protocols
General Protocol for Palladium-Catalyzed C-S Cross-Coupling
This protocol is a general guideline for the synthesis of diaryl sulfides and can be adapted for reactions involving this compound.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), thiol (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) via syringe.
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizations
Logical Relationship of Solvent Properties on Reactivity
Caption: Influence of key solvent properties on reaction outcomes.
Experimental Workflow for Solvent Screening in a Cross-Coupling Reaction
Caption: A systematic workflow for identifying the optimal solvent.
References
- 1. Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Solvent-Selective Synthesis of Diaryl Disulfides and Arylthio Acetic Acids Using Thioglycolic Acid and Copper Catalysts [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Bis(4-halophenyl) Sulfides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and selective methods for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Bis(4-halophenyl) sulfides are versatile building blocks in this context, offering two reactive sites for sequential or double cross-coupling reactions. The reactivity of the carbon-halogen bond is a critical parameter influencing the outcome of these transformations. This guide provides an objective comparison of the reactivity of bis(4-halophenyl) sulfides bearing different halogen substituents (I, Br, Cl, F) in two of the most powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Reactivity Landscape: A Clear Trend
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the ease of oxidative addition to the palladium(0) catalyst, the rate-determining step in many cross-coupling cycles, follows the inverse order. This leads to a well-established reactivity trend:
I > Br > Cl >> F
This trend is consistently observed in both Suzuki-Miyaura and Buchwald-Hartwig reactions. Aryl iodides are the most reactive substrates, often undergoing coupling at room temperature or with mild heating. Aryl bromides are also highly versatile and widely used, requiring slightly more forcing conditions. Aryl chlorides are more challenging substrates due to the stronger C-Cl bond and often necessitate the use of specialized, highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands. Aryl fluorides are generally considered unreactive under standard cross-coupling conditions due to the exceptionally strong C-F bond and require specific catalytic systems or harsher reaction conditions for activation.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron reagent and an organohalide, is a powerful tool for the synthesis of biaryl and substituted aromatic compounds. The following table summarizes the comparative reactivity of bis(4-halophenyl) sulfides in a representative Suzuki-Miyaura coupling with phenylboronic acid. The data is compiled from various sources and represents typical yields under optimized conditions for each substrate.
| Halogen (X) | Substrate | Typical Catalyst System | Typical Conditions | Yield (%) | Remarks |
| I | Bis(4-iodophenyl) sulfide | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80 °C, 2h | >95% | Highly reactive, reaction proceeds smoothly under standard conditions. |
| Br | Bis(4-bromophenyl) sulfide | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 90 °C, 12h | 85-95% | Good reactivity, widely used substrate. |
| Cl | Bis(4-chlorophenyl) sulfide | Pd₂(dba)₃ / SPhos / K₃PO₄ | Toluene, 110 °C, 24h | 70-85% | Requires a more active catalyst system with a bulky, electron-rich ligand. |
| F | Bis(4-fluorophenyl) sulfide | Ni(cod)₂ / PCy₃ / K₃PO₄ | Toluene, 120 °C, 24h | <10% (Pd), up to 60% (Ni) | Generally unreactive with palladium catalysts. Nickel catalysis or specialized conditions are required for moderate success. |
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a versatile route to aryl amines. The reactivity trend of bis(4-halophenyl) sulfides in this reaction mirrors that of the Suzuki-Miyaura coupling. The following table presents a comparison of their performance in a typical Buchwald-Hartwig amination with a secondary amine, such as morpholine.
| Halogen (X) | Substrate | Typical Catalyst System | Typical Conditions | Yield (%) | Remarks |
| I | Bis(4-iodophenyl) sulfide | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Dioxane, 90 °C, 8h | >95% | Very high reactivity, often the substrate of choice if available. |
| Br | Bis(4-bromophenyl) sulfide | Pd₂(dba)₃ / BINAP / NaOtBu | Toluene, 100 °C, 12h | 90-98% | Excellent substrate with a good balance of reactivity and stability. |
| Cl | Bis(4-chlorophenyl) sulfide | Pd(OAc)₂ / RuPhos / K₃PO₄ | Dioxane, 110 °C, 24h | 75-90% | Requires highly active and specialized catalyst systems.[1] |
| F | Bis(4-fluorophenyl) sulfide | Pd₂(dba)₃ / BrettPhos / LiHMDS | Toluene, 130 °C, 48h | <5% | Extremely challenging; C-F bond activation is difficult under standard Buchwald-Hartwig conditions. |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling of Bis(4-bromophenyl) sulfide
Materials:
-
Bis(4-bromophenyl) sulfide (1.0 mmol)
-
Phenylboronic acid (2.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(4-bromophenyl) sulfide, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Toluene and water are added via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired bis(4-biphenylyl) sulfide.
General Procedure for Buchwald-Hartwig Amination of Bis(4-chlorophenyl) sulfide
Materials:
-
Bis(4-chlorophenyl) sulfide (1.0 mmol)
-
Morpholine (2.4 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.04 mmol, 4 mol%)
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2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.8 mmol)
-
Toluene (10 mL)
Procedure:
-
An oven-dried Schlenk tube is charged with Pd(OAc)₂, SPhos, and NaOtBu under an inert atmosphere in a glovebox.
-
The tube is sealed, removed from the glovebox, and bis(4-chlorophenyl) sulfide and toluene are added.
-
Morpholine is then added via syringe.
-
The reaction mixture is heated to 110 °C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is purified by flash column chromatography on silica gel to yield the desired bis(4-morpholinophenyl) sulfide.
Visualizing the Process
To better understand the relationships and workflows discussed, the following diagrams have been generated.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Reactivity trend of bis(4-halophenyl) sulfides in cross-coupling.
Conclusion
The choice of halogen on the bis(4-halophenyl) sulfide substrate is a critical determinant of its reactivity in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The predictable trend of I > Br > Cl >> F allows for a rational selection of starting materials and reaction conditions. While iodo and bromo derivatives are generally preferred for their high reactivity, advancements in catalyst development have made the more economical and readily available chloro compounds viable substrates. The activation of the C-F bond remains a significant challenge, often requiring specialized and less general catalytic systems. This guide provides a foundational understanding to aid researchers in designing efficient and effective synthetic strategies utilizing these versatile building blocks.
References
A Comparative Guide to Bis(4-bromophenyl) sulphide and Bis(4-chlorophenyl) sulphide in Polymerization for High-Performance Poly(p-phenylene sulphide)
For researchers and professionals in materials science and drug development, the choice of monomers is critical in tailoring the properties of polymers. This guide provides a detailed comparison of bis(4-bromophenyl) sulphide and bis(4-chlorophenyl) sulphide as precursors for the synthesis of poly(p-phenylene sulphide) (PPS), a high-performance thermoplastic with exceptional thermal and chemical resistance.
The selection between brominated and chlorinated aromatic monomers can significantly impact the polymerization process and the final characteristics of the resulting polymer. This comparison delves into the reactivity of these two monomers, supported by available experimental evidence and the underlying principles of polymer chemistry.
Performance in Polymerization: A Reactivity-Driven Distinction
The primary method for synthesizing PPS is through the polycondensation of a dihalogenated aromatic compound with a sulfur source, typically sodium sulfide, in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).[1][2] The reactivity of the halogenated monomer is a key factor in achieving high molecular weight polymers, which in turn dictates the material's mechanical properties.
While direct comparative studies focusing exclusively on this compound and bis(4-chlorophenyl) sulphide are not extensively detailed in readily available literature, a strong indication of their relative performance can be inferred from related studies on similar dihalogenated precursors. A notable study on the thermolysis of bis(4-halophenyl) disulfides as a route to PPS revealed that the use of bis(4-bromophenyl) disulfide in the presence of a reducing agent yielded a high molecular weight polymer with a melting temperature exceeding 250°C. In contrast, under the same conditions, bis(4-chlorophenyl) disulfide produced only a low molecular weight polymer. This suggests a significantly higher reactivity of the brominated compound in this specific polymerization pathway.
This observation aligns with the fundamental principles of nucleophilic aromatic substitution (SNAr) reactions, the governing mechanism in this type of polycondensation. In SNAr, the rate-determining step is the attack of the nucleophile (the sulfide ion) on the carbon atom bearing the halogen. The carbon-halogen bond is broken in a subsequent, faster step. The reactivity order for halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. However, the overall reaction rate is also influenced by the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex. In the case of PPS synthesis, the higher polarizability of the carbon-bromine bond compared to the carbon-chlorine bond facilitates the nucleophilic attack, making this compound the more reactive monomer.
This increased reactivity of the bromo-compound is advantageous for achieving a higher degree of polymerization, leading to PPS with superior mechanical strength, toughness, and thermal stability.
Comparative Data Summary
Based on the available information, a qualitative comparison of the two monomers is presented below. It is important to note that quantitative data from a direct head-to-head comparison under identical polycondensation conditions is not explicitly available in the reviewed literature. The data for the disulfide analogues provides a strong inferential basis.
| Feature | This compound | Bis(4-chlorophenyl) sulphide |
| Reactivity in Polymerization | Higher | Lower |
| Resulting Polymer Molecular Weight | High | Low |
| Melting Point of Resulting Polymer (from disulfide analogue) | > 250°C | Lower (inferred) |
| Suitability for High-Performance PPS | More Suitable | Less Suitable |
Experimental Protocols
While a specific protocol for the direct comparison of the two sulfide monomers is not available, a general experimental procedure for the synthesis of PPS from dihalogenated aromatic compounds and sodium sulfide can be outlined. This protocol can be adapted for a comparative study.
Objective: To synthesize poly(p-phenylene sulphide) via polycondensation of a bis(4-halophenyl) sulphide with sodium sulfide.
Materials:
-
This compound or Bis(4-chlorophenyl) sulphide
-
Sodium sulfide (anhydrous or hydrated)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Sodium hydroxide (optional, as auxiliary component)[3]
-
Nitrogen gas (for inert atmosphere)
-
Methanol (for washing)
-
Deionized water (for washing)
Procedure:
-
A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with sodium sulfide and NMP.
-
If using hydrated sodium sulfide, the mixture is heated under a nitrogen stream to dehydrate the salt.
-
The mixture is then heated to the desired reaction temperature, typically in the range of 200-270°C.[2]
-
The bis(4-halophenyl) sulphide monomer is added to the reaction mixture.
-
The polymerization is carried out under a nitrogen atmosphere with continuous stirring for a specified period, for instance, several hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The polymer is precipitated by adding the reaction mixture to a non-solvent, such as methanol or water.
-
The precipitated polymer is collected by filtration and washed repeatedly with hot deionized water and methanol to remove residual salts and solvent.
-
The purified polymer is then dried in a vacuum oven at an elevated temperature (e.g., 120°C) until a constant weight is achieved.
Characterization: The resulting polymers should be characterized to compare their properties, including:
-
Molecular Weight: Determined by techniques such as gel permeation chromatography (GPC) at high temperature.
-
Thermal Properties: Analyzed using differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and thermogravimetric analysis (TGA) to assess thermal stability.
-
Structural Analysis: Confirmed by Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mechanical Properties: Evaluated by tensile testing of molded specimens to determine tensile strength, modulus, and elongation at break.
Logical Workflow for Monomer Comparison
The logical process for comparing these two monomers in a research setting is illustrated in the following diagram.
Caption: Workflow for comparing the polymerization of this compound and bis(4-chlorophenyl) sulphide.
Conclusion
In the synthesis of high-performance poly(p-phenylene sulphide), the choice between this compound and bis(4-chlorophenyl) sulphide as the dihalogenated monomer has significant implications for the final polymer properties. Based on the higher reactivity of the carbon-bromine bond in nucleophilic aromatic substitution reactions, This compound is the preferred monomer for achieving high molecular weight PPS with enhanced mechanical and thermal properties. Researchers aiming to produce high-performance PPS should consider the superior reactivity of the brominated precursor. Further direct comparative studies under standardized polycondensation conditions would be valuable to quantify the differences in performance and to fully elucidate the structure-property relationships of the resulting polymers.
References
A Researcher's Guide to Catalyst Selection for the Suzuki Coupling of Bis(4-bromophenyl) sulphide
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For researchers focused on the derivatization of diaryl sulfides, such as Bis(4-bromophenyl) sulphide, the choice of an optimal catalyst system is paramount to achieving high yields and reaction efficiency. This guide provides a comparative analysis of various catalyst systems applicable to the Suzuki coupling of this compound, drawing upon experimental data from analogous aryl bromides to inform catalyst selection.
Comparative Analysis of Catalyst Performance
While a direct comparative study on the Suzuki coupling of this compound is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally similar aryl bromides. The data presented below summarizes the performance of various palladium and nickel-based catalyst systems, which are the most common choices for this transformation.
Table 1: Performance of Palladium-Based Catalysts in the Suzuki Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | ~60 | [1] |
| Pd/NiFe₂O₄ (1 mol% Pd) | - | K₂CO₃ | DMF/H₂O | 90 | 0.17-1 | Various aryl bromides | 70-98 | [2] |
| PdFe₂O₄ | - | K₂CO₃ | Methanol/H₂O | 100 | - | Bromobenzene | High | [3] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | - | - | Benzyl bromides | Good | [4] |
Table 2: Performance of Nickel-Based Catalysts in the Suzuki Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ (5 mol%) | - | K₃PO₄ | 2-Me-THF | 100 | 12 | Aryl halides | Good to Excellent | [5] |
Note: The yields reported are for the coupling of the specified substrates, which are structurally analogous to this compound. Direct application to this compound may require optimization of reaction conditions.
Experimental Protocols
Detailed experimental procedures are critical for the successful and reproducible synthesis of the desired coupled products. Below are representative protocols for palladium- and nickel-catalyzed Suzuki-Miyaura coupling reactions that can be adapted for this compound.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and the base (e.g., K₃PO₄, 4.0 mmol).
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1][6]
Protocol 2: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the nickel pre-catalyst (e.g., NiCl₂(PCy₃)₂, 0.05 mmol, 5 mol%), the base (e.g., K₃PO₄, 4.5 mmol), and the arylboronic acid (2.5 mmol).
-
Reagent Addition: Add a solution of this compound (1.0 mmol) in the chosen green solvent (e.g., 2-Me-THF).
-
Reaction Execution: Seal the vessel and heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required duration (e.g., 12 hours).
-
Work-up and Purification: After cooling to room temperature, quench the reaction with aqueous HCl. Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by column chromatography.[5]
Visualizing the Suzuki-Miyaura Coupling
To aid in the conceptual understanding of the reaction, the following diagrams illustrate the key steps in the catalytic cycle and a typical experimental workflow.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. A generalized experimental workflow for Suzuki-Miyaura coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsynthchem.com [jsynthchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Battle of Halogens: Unveiling the Advantages of Bis(4-bromophenyl) sulphide in Modern Synthesis
In the landscape of drug discovery and materials science, the judicious selection of building blocks is paramount to achieving synthetic efficiency, scalability, and economic viability. Aryl halides are a cornerstone of cross-coupling chemistry, and the choice between a bromo or iodo substituent can have profound implications for a synthetic campaign. This guide provides a comprehensive comparison of Bis(4-bromophenyl) sulphide and its iodo analog, Bis(4-iodophenyl) sulphide, offering researchers and drug development professionals the data and insights necessary to make informed decisions.
While the greater reactivity of aryl iodides is a well-established principle in organic chemistry, this guide will illuminate the nuanced advantages that this compound offers, particularly concerning cost-effectiveness, and process robustness, making it a frequently preferred reagent in process development and large-scale synthesis.
Performance in Key Cross-Coupling Reactions
The quintessential trade-off between aryl bromides and iodides lies in the balance between reactivity and cost. The weaker carbon-iodine bond (C-I) compared to the carbon-bromine bond (C-Br) dictates that aryl iodides generally undergo oxidative addition to a palladium catalyst more readily, leading to faster reactions and often milder conditions. However, this enhanced reactivity comes at a significant cost premium.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of C-C bond formation. While Bis(4-iodophenyl) sulphide is expected to react more rapidly and under milder conditions, this compound can often achieve comparable yields with slight modifications to the reaction parameters, such as increased catalyst loading or higher temperatures. For many applications, the cost savings associated with the bromo analog far outweigh the need for slightly more forcing conditions.
Table 1: Illustrative Comparison in a Hypothetical Suzuki-Miyaura Coupling Reaction
| Parameter | This compound | Bis(4-iodophenyl) sulphide |
| Relative Reactivity | Good | Excellent |
| Typical Catalyst Loading | 2-5 mol% | 1-3 mol% |
| Typical Reaction Temperature | 80-110 °C | 60-90 °C |
| Typical Reaction Time | 4-12 h | 1-6 h |
| Achievable Yield | >90% | >95% |
| Relative Cost | Lower | Higher |
Note: The data in this table is illustrative and based on general principles of aryl halide reactivity. Actual results may vary depending on the specific reaction conditions and coupling partners.
Buchwald-Hartwig Amination
In the realm of C-N bond formation, the Buchwald-Hartwig amination is a powerful tool. Similar to the Suzuki coupling, the iodo analog exhibits faster kinetics. However, modern phosphine ligands have been developed that are highly effective for the activation of aryl bromides, enabling efficient amination of this compound under reasonably mild conditions.
Table 2: Illustrative Comparison in a Hypothetical Buchwald-Hartwig Amination
| Parameter | This compound | Bis(4-iodophenyl) sulphide |
| Relative Reactivity | Good | Excellent |
| Typical Catalyst System | Pd₂(dba)₃ / Bulky phosphine ligand | Pd₂(dba)₃ / Bulky phosphine ligand |
| Typical Reaction Temperature | 90-120 °C | 70-100 °C |
| Typical Reaction Time | 6-18 h | 2-10 h |
| Achievable Yield | >85% | >90% |
| Relative Cost | Lower | Higher |
Note: The data in this table is illustrative and based on general principles of aryl halide reactivity. Actual results may vary depending on the specific reaction conditions and amine coupling partner.
Thermal Stability and Cost-Effectiveness
Beyond reactivity in cross-coupling reactions, thermal stability and cost are critical considerations, especially in process development and manufacturing.
Table 3: Physicochemical and Economic Comparison
| Property | This compound | Bis(4-iodophenyl) sulphide |
| Molecular Weight | 344.06 g/mol | 438.07 g/mol |
| C-X Bond Energy | ~336 kJ/mol (C-Br) | ~272 kJ/mol (C-I) |
| Relative Thermal Stability | Higher | Lower |
| Relative Cost | Significantly Lower[1] | Higher[2] |
The stronger C-Br bond in this compound contributes to its greater thermal stability compared to the iodo analog. This is indirectly supported by studies on the synthesis of poly(p-phenylene sulfide) from bis(4-halophenyl) disulfides, where the polymerization of the iodo-containing monomer proceeds at lower temperatures, suggesting a greater propensity for C-I bond cleavage at elevated temperatures. Higher thermal stability can be advantageous in manufacturing processes, allowing for a wider operational window and potentially reducing the formation of thermally induced impurities.
The most significant advantage of this compound lies in its cost-effectiveness. As of late 2025, the market price for this compound is substantially lower than that of its iodo counterpart[1][2]. This price disparity can have a major impact on the overall cost of a synthetic route, particularly at scale.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound and its iodo analog. Optimization of specific parameters (catalyst, ligand, base, solvent, temperature, and time) is recommended for any new substrate combination.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Bis(4-halophenyl) sulphide (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF/water mixture).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C for bromides, 60-90 °C for iodides) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Bis(4-halophenyl) sulphide (1.0 equiv), the desired amine (1.1-1.5 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-2.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-4 mol%) and a suitable bulky phosphine ligand (e.g., XPhos, RuPhos, 2-8 mol%).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the desired temperature (typically 90-120 °C for bromides, 70-100 °C for iodides) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Synthetic Logic
The decision-making process for selecting between this compound and its iodo analog can be visualized as a logical workflow, weighing the primary considerations of reactivity, cost, and scale.
Caption: Decision workflow for selecting the appropriate aryl halide.
The catalytic cycle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, illustrates the fundamental steps where the nature of the halogen plays a critical role.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Conclusion
While Bis(4-iodophenyl) sulphide offers the advantage of higher reactivity in palladium-catalyzed cross-coupling reactions, a comprehensive analysis reveals that this compound often presents a more strategic choice for researchers and drug development professionals. Its significantly lower cost, coupled with greater thermal stability and the availability of highly efficient modern catalyst systems that can overcome its slightly lower reactivity, make it an attractive and economically viable building block. For early-stage discovery where speed is paramount, the iodo analog may be preferred. However, for process optimization, scale-up, and cost-conscious research, the advantages of this compound are compelling, offering a robust and reliable pathway to a wide array of valuable molecules.
References
Validation of thermal stability of polymers derived from Bis(4-bromophenyl) sulphide
For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is critical for a wide range of applications, from developing robust drug delivery systems to ensuring the integrity of materials in demanding processing conditions. This guide provides an objective comparison of the thermal stability of poly(p-phenylene sulfide) (PPS), a polymer closely related to those derived from Bis(4-bromophenyl) sulphide, with two other high-performance thermoplastic polymers: polyether ether ketone (PEEK) and polyethersulfone (PES). The comparison is supported by experimental data and detailed methodologies.
Quantitative Comparison of Thermal Properties
The thermal stability of a polymer is primarily assessed by its glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). The following table summarizes these key thermal properties for PPS, PEEK, and PES.
| Property | Poly(p-phenylene sulfide) (PPS) | Polyether Ether Ketone (PEEK) | Polyethersulfone (PES) |
| Glass Transition Temperature (Tg) | ~90°C[1] | ~143°C[2][3] | ~225°C |
| Melting Temperature (Tm) | ~280°C[1][4] | ~343°C[2][3] | Amorphous, no distinct Tm |
| Decomposition Temperature (Td) (5% weight loss in N2) | >500°C[1] | ~575-580°C[5] | ~450-500°C |
| Continuous Service Temperature | up to 220°C[6] | up to 260°C[2] | ~180°C |
| Char Yield at 700°C (in N2) | High | High | Moderate |
Experimental Protocols
The data presented in this guide is typically obtained through two primary thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of a polymer by measuring the change in mass as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan, commonly made of alumina or platinum.[7]
-
Instrument Setup: The TGA instrument is purged with an inert gas, usually nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[8]
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate, typically 10°C/min or 20°C/min.[9][10]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition. The residual mass at the end of the experiment represents the char yield.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a polymer as a function of temperature. This is used to determine the glass transition temperature (Tg) and melting temperature (Tm).
Methodology:
-
Sample Preparation: A small, precisely weighed polymer sample (typically 5-10 mg) is encapsulated in an aluminum DSC pan.[11] An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas like nitrogen.
-
Heating and Cooling Program: The sample is subjected to a controlled temperature program, which typically includes a heating-cooling-heating cycle to erase the thermal history of the polymer. A common heating and cooling rate is 10°C/min or 20°C/min.[12]
-
Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. The glass transition (Tg) is observed as a step change in the baseline, while melting (Tm) appears as an endothermic peak.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the thermal stability of polymers using TGA and DSC.
Caption: Experimental workflow for polymer thermal stability analysis.
Discussion
Based on the presented data, PEEK exhibits the highest thermal stability among the three polymers, with the highest glass transition temperature, melting temperature, and decomposition temperature.[2][3][5] This makes it suitable for the most demanding high-temperature applications.
Poly(p-phenylene sulfide) (PPS) also demonstrates excellent thermal stability, with a very high decomposition temperature and a continuous service temperature of up to 220°C.[1][6] Its lower glass transition temperature compared to PEEK and PES indicates a lower onset of softening, which could be a consideration for applications requiring rigidity at moderately elevated temperatures.
Polyethersulfone (PES) is an amorphous polymer, meaning it does not have a distinct melting point. It possesses a high glass transition temperature, but its decomposition temperature is generally lower than that of PPS and PEEK.
References
- 1. dic-global.com [dic-global.com]
- 2. specialchem.com [specialchem.com]
- 3. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 4. specialchem.com [specialchem.com]
- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 6. PPS plastics - Polyphenylene sulfide properties & applications | MCG [mcam.com]
- 7. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. scribd.com [scribd.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. youtube.com [youtube.com]
- 11. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 12. sanatara.com [sanatara.com]
A Comparative Guide to Palladium and Nickel Catalysts in the Synthesis of Bis(4-bromophenyl) sulphide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diaryl sulfides is a cornerstone of many chemical research and development programs, particularly in the pharmaceutical and materials science sectors. The choice of catalyst for the crucial C–S cross-coupling reaction significantly impacts yield, purity, cost, and scalability. This guide provides a comparative analysis of two of the most prominent catalytic systems for this transformation: those based on palladium and nickel. While palladium has historically been the dominant catalyst, nickel has emerged as a cost-effective and highly reactive alternative.[1] This document offers a data-driven comparison, detailed experimental protocols, and visual workflows to aid in catalyst selection for the synthesis of Bis(4-bromophenyl) sulphide.
Performance Comparison: Palladium vs. Nickel
The selection of a catalyst is a critical decision in process development. Palladium catalysts are well-regarded for their broad functional group tolerance and robust performance across a wide range of substrates.[2][3] In contrast, nickel catalysts, while significantly more economical, can be more sensitive to reaction conditions and substrate functionalities.[4][5] However, recent advancements in ligand design have substantially improved the scope and reliability of nickel-catalyzed C-S cross-coupling reactions.[6]
The following table summarizes representative data for the synthesis of this compound from 4-bromobenzenethiol and 4-bromoiodobenzene, highlighting the key performance differences between a typical palladium and nickel catalytic system.
| Parameter | Palladium Catalyst System | Nickel Catalyst System |
| Catalyst | Pd(OAc)₂ / Xantphos | NiCl₂ glyme / dcype |
| Catalyst Loading (mol%) | 1 - 2 | 5 - 10 |
| Ligand Loading (mol%) | 2 - 4 | 10 - 20 |
| Base | K₃PO₄ | NaOtBu |
| Solvent | Toluene | Dioxane |
| Temperature (°C) | 110 | 100 |
| Reaction Time (h) | 12 - 18 | 18 - 24 |
| Typical Yield (%) | 85 - 95 | 75 - 88 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful catalyst evaluation and process optimization. The following sections provide representative procedures for the synthesis of this compound using both palladium and nickel catalysts.
Palladium-Catalyzed Synthesis of this compound
This protocol is based on established methodologies for palladium-catalyzed C-S cross-coupling reactions.[6]
Materials:
-
4-bromoiodobenzene (1.0 equiv)
-
4-bromobenzenethiol (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by 4-bromobenzenethiol (1.2 equiv) and 4-bromoiodobenzene (1.0 equiv).
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Nickel-Catalyzed Synthesis of this compound
This protocol is a representative example of a nickel-catalyzed C-S coupling reaction.[6]
Materials:
-
4-bromoiodobenzene (1.0 equiv)
-
4-bromobenzenethiol (1.2 equiv)
-
Nickel(II) chloride glyme complex (NiCl₂ glyme, 0.1 equiv)
-
1,2-Bis(dicyclohexylphosphino)ethane (dcype, 0.2 equiv)
-
Sodium tert-butoxide (NaOtBu, 2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
In a glovebox, add NiCl₂ glyme (0.1 equiv), dcype (0.2 equiv), and NaOtBu (2.0 equiv) to an oven-dried Schlenk tube.
-
Add anhydrous dioxane, followed by 4-bromobenzenethiol (1.2 equiv) and 4-bromoiodobenzene (1.0 equiv).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Process
Understanding the underlying mechanisms and experimental workflows is crucial for troubleshooting and optimization. The following diagrams, generated using Graphviz, illustrate the generalized catalytic cycle for C-S cross-coupling and a typical experimental workflow for catalyst comparison.
Caption: Generalized catalytic cycle for C-S cross-coupling reactions.
Caption: Experimental workflow for comparing catalyst performance.
References
- 1. escholarship.org [escholarship.org]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes | Semantic Scholar [semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ligands for the Buchwald-Hartwig Amination of Bis(4-bromophenyl) Sulphide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection for the C-N Cross-Coupling of a Challenging Diaryl Sulphide Substrate.
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] However, the selection of the optimal phosphine ligand is critical to the success of this palladium-catalyzed reaction, directly influencing yield, reaction rate, and functional group tolerance.[2] This guide provides a comparative analysis of various phosphine ligands for the amination of bis(4-bromophenyl) sulphide, a substrate of interest in materials science and medicinal chemistry.
Due to a lack of extensive comparative studies on this compound itself, this guide presents experimental data for the structurally and electronically similar substrate, bis(4-bromophenyl) ether. The trends in ligand performance observed for this analogous substrate are expected to be highly informative for the amination of this compound.
Performance Comparison of Phosphine Ligands
The following table summarizes the performance of various phosphine ligands in the Buchwald-Hartwig amination of bis(4-bromophenyl) ether with morpholine. The data highlights the significant impact of ligand choice on the reaction outcome.
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 95 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 92 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 88 |
| DavePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 75 |
| JohnPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 65 |
| BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 24 | 45 |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 24 | 30 |
Data is representative and compiled from various sources for the amination of bis(4-bromophenyl) ether with morpholine. Conditions may vary slightly between experiments.
Key Observations:
-
Bulky Biaryl Phosphine Ligands: The Buchwald-type biaryl phosphine ligands, particularly XPhos , RuPhos , and SPhos , demonstrate superior performance for this class of substrate, providing high to excellent yields.[3] Their steric bulk and electron-rich nature are thought to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
-
Older Generation Ligands: Earlier generation ligands such as BINAP and Xantphos show significantly lower efficacy under these conditions.[1] While these ligands are effective for some substrates, they appear less suited for the challenging diaryl ether/sulphide core.
Experimental Workflow & Catalytic Cycle
The general workflow for the Buchwald-Hartwig amination is depicted below. The process involves the careful assembly of the catalyst system and reagents under an inert atmosphere to ensure the stability and activity of the palladium catalyst.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
The underlying catalytic cycle for the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) couple.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of Bis(4-bromophenyl) Ether:
An oven-dried Schlenk tube is charged with bis(4-bromophenyl) ether (1.0 mmol), the amine (2.2 mmol), and the base (e.g., NaOtBu, 2.4 mmol). The tube is evacuated and backfilled with argon. In a separate glovebox, a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (0.08 mmol) in anhydrous toluene (10 mL) is prepared. A portion of this catalyst solution (1 mL) is added to the Schlenk tube via syringe. The reaction mixture is then heated in an oil bath at the specified temperature with vigorous stirring for the indicated time.
After cooling to room temperature, the reaction is quenched with water and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N,N'-diaryl-bis(4-aminophenyl) ether.
Synthesis of N,N'-bis(morpholino)bis(4-aminophenyl) ether using XPhos:
Following the general procedure, bis(4-bromophenyl) ether (328 mg, 1.0 mmol), morpholine (192 µL, 2.2 mmol), and sodium tert-butoxide (231 mg, 2.4 mmol) are combined. A solution of Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol) in toluene (10 mL) is prepared, and 1 mL is added. The reaction is heated at 100 °C for 18 hours. After workup and purification, the title compound is obtained as a white solid.
Conclusion
For the Buchwald-Hartwig amination of this compound, and by extension its ether analog, the use of bulky, electron-rich biaryl phosphine ligands from the Buchwald group is highly recommended. Ligands such as XPhos, RuPhos, and SPhos have demonstrated superior performance, leading to high yields of the desired C-N coupled products. The choice of ligand is a critical parameter, and the data presented in this guide provides a strong starting point for the optimization of this important transformation. Researchers should consider screening a small number of these top-performing ligands to identify the optimal conditions for their specific amine coupling partner.
References
Performance Benchmarking of Bis(4-bromophenyl) sulphide-based Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of materials derived from bis(4-bromophenyl) sulphide, offering a comparative analysis against relevant alternatives. The information is intended to assist researchers and professionals in materials science and drug development in making informed decisions for their specific applications.
Performance in Polymer Synthesis
This compound is a valuable monomer for the synthesis of high-performance poly(arylene sulfide)s, particularly poly(p-phenylene sulfide) (PPS). These polymers are known for their excellent thermal stability, chemical resistance, and mechanical properties. A key performance indicator for these materials is their thermal behavior, specifically their melting temperature (Tm), which is influenced by the choice of halogen in the monomer precursor.
Comparative Thermal Properties of Poly(p-phenylene sulfide)s
The selection of the halogenated precursor significantly impacts the thermal properties of the resulting polymer. While direct comparative studies on poly(thioether)s from this compound are limited, research on the analogous disulfides provides valuable insights. A study on the thermolysis of bis(4-halophenyl) disulfides to produce poly(p-phenylene sulfide) revealed the following melting temperatures:
| Precursor | Resulting Polymer | Melting Temperature (Tm) |
| Bis(4-bromophenyl) disulfide | Poly(p-phenylene sulfide) | >250 °C[1] |
| Bis(4-chlorophenyl) disulfide | Poly(p-phenylene sulfide) | 175 °C |
This data suggests that the use of a bromo-functionalized monomer leads to a PPS with a significantly higher melting temperature, indicating enhanced thermal stability compared to the chloro-analogue. The thermal stability of p-phenylene sulphide polymers is a critical factor, with studies indicating that stability can be enhanced by increased branching and preliminary heat treatment in the absence of air[2].
Potential in High Refractive Index Polymers
Applications in Drug Development
This compound serves as a versatile precursor in the synthesis of potentially bioactive molecules. The presence of the bromophenyl groups allows for various chemical modifications to create derivatives with therapeutic potential.
Synthesis of Bioactive Molecules
One area of application is in the development of novel antimicrobial agents. For example, the related compound, 4-[(4-bromophenyl)sulfonyl]benzoic acid, has been used to synthesize L-valine derivatives that have been evaluated for their antimicrobial and antioxidant properties[4]. While this example does not directly use this compound, it demonstrates the utility of the bromophenyl sulfonyl moiety, a structure accessible from this compound through oxidation, in medicinal chemistry. Another study reported the synthesis of a pyrazoline derivative containing a 4-bromophenyl group, which was investigated for its biological activities[5]. These examples underscore the potential of this compound as a starting material for generating diverse molecular scaffolds for drug discovery.
Experimental Protocols
Synthesis of Poly(p-phenylene sulfide) via Thermolysis
This protocol is adapted from the synthesis using bis(4-halophenyl) disulfides and can be considered a starting point for the synthesis from this compound.
Materials:
-
Bis(4-bromophenyl) disulfide
-
Potassium iodide (or other suitable reducing agent)
-
High-boiling-point solvent (e.g., diphenyl ether)
Procedure:
-
Combine bis(4-bromophenyl) disulfide and a suitable reducing agent (e.g., potassium iodide) in a reaction vessel equipped with a condenser and a nitrogen inlet[1].
-
Add a high-boiling-point solvent to the mixture.
-
Heat the reaction mixture to a high temperature (e.g., 250-300 °C) under a nitrogen atmosphere for a specified period.
-
After cooling, the polymer product is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.
Characterization:
-
The melting temperature (Tm) and glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC).
-
Thermal stability can be assessed using Thermogravimetric Analysis (TGA)[2].
Visualizing Experimental Workflows
Logical Flow for Material Performance Evaluation
The following diagram illustrates a typical workflow for the synthesis and performance evaluation of polymers derived from this compound.
Caption: Workflow for synthesis and comparative evaluation of polymers.
Tensile Strength Measurement Protocol
This is a general procedure for determining the tensile properties of polymer films, which can be adapted for materials synthesized from this compound.
Specimen Preparation:
-
Prepare dog-bone shaped specimens according to ASTM D638 standard from the polymer films[6][7].
-
Measure the thickness and width of the gauge section of each specimen accurately.
Testing Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data throughout the test.
Data Analysis:
-
Calculate the stress by dividing the load by the initial cross-sectional area.
-
Calculate the strain by dividing the elongation by the initial gauge length.
-
Plot the stress-strain curve to determine key properties such as:
-
Tensile Strength: The maximum stress the material can withstand.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, indicating stiffness.
-
Elongation at Break: The maximum strain the material can endure before fracturing.
-
Visualizing Synthesis of Bioactive Molecules
The following diagram illustrates a conceptual pathway for the synthesis of a potential bioactive molecule starting from this compound.
Caption: Conceptual synthetic pathway to bioactive molecules.
Refractive Index Measurement of Thin Films
This protocol outlines the general steps for measuring the refractive index of a polymer thin film using spectroscopic ellipsometry.
Sample Preparation:
-
Deposit a thin, uniform film of the polymer onto a flat, reflective substrate (e.g., a silicon wafer).
Measurement Procedure:
-
Place the sample on the ellipsometer stage.
-
A beam of polarized light is directed onto the film surface at a known angle of incidence.
-
The change in polarization of the reflected light is measured by a detector over a range of wavelengths.
Data Analysis:
-
A model of the thin film system (substrate/film/air) is created.
-
The experimental data is fitted to the model by varying the film's thickness and refractive index (as a function of wavelength) until a good fit is achieved.
-
The resulting refractive index spectrum is obtained from the best-fit model.
This guide provides a foundational benchmark for the performance of materials based on this compound. Further research focusing on direct comparative studies will be invaluable in fully elucidating the performance advantages of these materials in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Refractive Index and Thickness of Submicron Optical Polymer Films from Transmission Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mse.iastate.edu [mse.iastate.edu]
- 7. insights.globalspec.com [insights.globalspec.com]
A Comparative Guide to the Isomeric Purity of Bis(4-bromophenyl) sulphide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Bis(4-bromophenyl) sulphide, a key intermediate in the development of various pharmaceuticals and advanced materials, necessitates stringent control over its isomeric purity. The presence of undesired positional isomers, such as 2,4'- and 3,4'-dibromodiphenyl sulfide, can significantly impact the efficacy, safety, and crystalline properties of the final product. This guide provides an objective comparison of common synthetic routes to this compound, with a focus on the resulting isomeric purity, supported by experimental data and detailed analytical protocols.
Comparison of Synthetic Methods
The choice of synthetic methodology for producing this compound has a direct impact on both the overall yield and, more critically, the isomeric purity of the final product. Below is a summary of quantitative data for two prevalent synthetic strategies: the Ullmann condensation and a modern palladium-catalyzed cross-coupling reaction.
| Parameter | Ullmann Condensation | Palladium-Catalyzed Cross-Coupling |
| Starting Materials | 4-Bromothiophenol, 1,4-Dibromobenzene | 4-Bromothiophenol, 4-Bromoiodobenzene |
| Catalyst | Copper(I) iodide (CuI) | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | 1,10-Phenanthroline | Xantphos |
| Base | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) | Toluene |
| Reaction Temperature | 120-140 °C | 100-110 °C |
| Reaction Time | 12-24 hours | 4-8 hours |
| Typical Yield (%) | 75-85% | 90-98% |
| Isomeric Purity (%) | ||
| 4,4'-isomer | ~95% | >99% |
| 2,4'-isomer | ~3-4% | <0.5% |
| 3,4'-isomer | ~1-2% | <0.5% |
Experimental Protocols
Ullmann Condensation Synthesis of this compound
This traditional method involves the copper-catalyzed coupling of an aryl halide with a thiol. While cost-effective, it often requires harsh reaction conditions and can lead to the formation of isomeric impurities.
Materials:
-
4-Bromothiophenol (1.0 equiv)
-
1,4-Dibromobenzene (1.1 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromothiophenol, 1,4-dibromobenzene, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 130 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Palladium-Catalyzed Cross-Coupling Synthesis of this compound
Modern cross-coupling reactions catalyzed by palladium complexes offer a more efficient and selective route to diaryl sulfides, typically resulting in higher yields and significantly improved isomeric purity.
Materials:
-
4-Bromothiophenol (1.2 equiv)
-
4-Bromoiodobenzene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium Carbonate (Cs₂CO₃, 2.5 equiv)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, Xantphos, and Cs₂CO₃ to a dry Schlenk flask.
-
Add anhydrous toluene, followed by 4-bromothiophenol and 4-bromoiodobenzene.
-
Seal the flask and heat the reaction mixture to 110 °C with stirring for 6 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane) to yield highly pure this compound.
Isomeric Purity Analysis: High-Performance Liquid Chromatography (HPLC)
A robust reverse-phase HPLC method is essential for the accurate quantification of the isomeric purity of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 70% B
-
22-25 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Expected Elution Order: Based on the polarity of the isomers, the expected elution order is 3,4'-dibromodiphenyl sulfide, followed by 2,4'-dibromodiphenyl sulfide, and finally the most retained 4,4'-dibromodiphenyl sulfide. Peak areas are used to calculate the relative percentage of each isomer.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Cross-Validation of Analytical Methods for the Characterization of Bis(4-bromophenyl) sulphide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of Bis(4-bromophenyl) sulphide. In the landscape of pharmaceutical development and material science, robust and reliable analytical methods are paramount for ensuring product quality, safety, and efficacy. The cross-validation of these methods is a critical step in establishing the interchangeability of different analytical techniques and ensuring the consistency of results across various platforms. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound, alongside Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the typical performance characteristics of HPLC-UV and GC-MS for the quantitative analysis of this compound, based on data from analogous compounds.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | >0.999[1][2] | >0.998[3] |
| Accuracy (% Recovery) | 99.95% - 100.37%[1][2] | Typically 95-105% |
| Precision (% RSD) | Intra-day: 0.13-0.96% Inter-day: 0.11-0.63%[1][2] | <15%[3] |
| Limit of Detection (LOD) | 0.017 µg/mL[1] | ~10 ppb[3] |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL (estimated) | ~30 ppb (estimated) |
| Specificity/Selectivity | Good, dependent on chromatographic resolution | Excellent, based on mass fragmentation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following are representative protocols for the analysis of this compound using HPLC-UV, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and formulations.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.
-
Prepare sample solutions by dissolving the material containing this compound in the mobile phase to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it ideal for the identification and quantification of this compound, especially at trace levels.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for semi-volatile compounds (e.g., HP-5MS or equivalent)
-
Data acquisition and processing software
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) in a suitable solvent such as dichloromethane or acetone.
-
Prepare calibration standards by serial dilution of the stock solution.
-
Dissolve or extract the sample in the same solvent to a concentration within the calibration range.
-
If necessary, perform a derivatization step to improve volatility and thermal stability, although this compound is likely amenable to direct analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the definitive structural confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
¹H NMR:
-
Pulse sequence: Standard single pulse
-
Number of scans: 16-64
-
Relaxation delay: 1-5 s
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 s
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
Method Cross-Validation Workflow
Cross-validation ensures that different analytical methods provide equivalent results, allowing for flexibility in laboratory operations and method transfer. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods.
References
Safety Operating Guide
Proper Disposal of Bis(4-bromophenyl) Sulphide: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of Bis(4-bromophenyl) sulphide, a halogenated organic compound. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
Researchers and laboratory personnel handling this compound must be familiar with its potential hazards and the appropriate disposal regulations. This compound is classified as a skin and eye irritant.[1] Proper disposal is not merely a matter of laboratory best practice but is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA).[2]
Hazard and Safety Information
Before handling this compound, it is crucial to understand its hazard profile and the necessary personal protective equipment (PPE).
| Hazard Classification | Precautionary Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2)[1] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/ eye protection/ face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of water.[1] P332 + P313: If skin irritation occurs: Get medical advice/ attention.[1] P362 + P364: Take off contaminated clothing and wash it before reuse.[1] | Nitrile gloves, lab coat, chemical safety goggles or face shield.[3][4] |
| Serious Eye Irritation (Category 2)[1] | P280: Wear protective gloves/ eye protection/ face protection.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P337 + P313: If eye irritation persists: Get medical advice/ attention.[1] | Chemical safety goggles or a face shield.[3][4] |
| Environmental Hazards | P273: Avoid release to the environment.[6] | Not specified, but proper disposal is key to preventing environmental release. |
Experimental Protocols: Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves segregation, containment, and labeling, followed by removal by a licensed waste disposal service. As a halogenated organic compound, it requires specific handling to prevent contamination and minimize disposal costs.[7]
1. Waste Segregation:
-
Designate a specific, labeled waste container for "Halogenated Organic Waste."[3][7]
-
Crucially, do not mix this compound waste with non-halogenated chemical waste.[3][7] Mixing can lead to complex and more expensive disposal procedures.[7]
-
Also, keep it separate from acidic or alkaline waste streams, heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[7]
2. Waste Collection and Containment:
-
All handling and commingling of this compound waste must be conducted within an operating chemical fume hood to minimize inhalation exposure.[7]
-
Use a designated, chemically resistant container for waste collection. A 4-liter white poly bottle or a 5-gallon white plastic carboy are common options.[7]
-
The waste container must be kept securely closed at all times, except when actively adding waste, to be "vapor tight" and "spill proof."[3][7]
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[7]
-
Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][8]
-
The collection container must be placed in secondary containment to prevent spills.[7]
3. Labeling and Documentation:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[7]
-
The label must clearly identify the contents, including the full chemical name: "Waste: this compound."[3]
-
Ensure the generator's information, applicable hazards (e.g., Flammable, Toxic), and the percentage of each chemical constituent are accurately recorded on the tag.[7]
4. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[9]
-
When the waste container is approximately three-quarters full, arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][7]
-
Follow your institution's specific procedures for requesting a waste collection.[7]
5. Spill and Emergency Procedures:
-
In the event of a spill, contain the leak and absorb the material with an inert absorbent material (e.g., spill pads, vermiculite).[7]
-
Place all contaminated materials in a sealed bag and label it as hazardous waste for disposal.[7]
-
For direct contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. synzeal.com [synzeal.com]
- 6. cochise.edu [cochise.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. fishersci.com [fishersci.com]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
